CAS: 588694-28-4 | Molecular Formula: C₁₀H₁₃ClN₂O Executive Summary N-Tert-butyl-2-chloroisonicotinamide is a high-value heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical agents, specificall...
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 588694-28-4 | Molecular Formula: C₁₀H₁₃ClN₂O
Executive Summary
N-Tert-butyl-2-chloroisonicotinamide is a high-value heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical agents, specifically kinase inhibitors and anti-infectives. Characterized by a pyridine core functionalized with a reactive chlorine atom at the C2 position and a sterically demanding tert-butyl amide at C4, this molecule serves as a versatile "bifunctional scaffold." The C2-chloro motif acts as an electrophilic handle for nucleophilic aromatic substitution (
) or transition-metal-catalyzed cross-coupling, while the tert-butyl amide directs regioselective metalation (DoM) and modulates physicochemical properties such as lipophilicity and metabolic stability.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
This compound belongs to the class of halopyridine carboxamides . Its structural integrity relies on the electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing carboxamide group, making the C2 position highly susceptible to functionalization.
Property
Specification
IUPAC Name
N-tert-butyl-2-chloropyridine-4-carboxamide
CAS Number
588694-28-4
Molecular Weight
212.68 g/mol
Appearance
White to off-white solid
Solubility
Soluble in DMSO, DMF, DCM, MeOH; Low water solubility
pKa (Calculated)
Pyridine N: ~1.5–2.0 (decreased basicity due to Cl and amide EWG)
LogP (Predicted)
~2.1 (Moderate lipophilicity suitable for CNS/membrane penetration)
H-Bond Donors/Acceptors
1 Donor (Amide NH), 2 Acceptors (Pyridine N, Carbonyl O)
Synthesis & Manufacturing Protocols
The synthesis of N-tert-butyl-2-chloroisonicotinamide typically proceeds via the activation of 2-chloroisonicotinic acid . Two primary pathways are employed depending on scale and available equipment: the Acid Chloride Method (robust, scalable) and the Coupling Agent Method (mild, lab-scale).
Method A: Acid Chloride Activation (Scalable)
This method avoids expensive coupling reagents and purification difficulties associated with urea byproducts.
Activation: 2-Chloroisonicotinic acid is refluxed with Thionyl Chloride (
) or Oxalyl Chloride [] in Toluene/DCM with a catalytic amount of DMF to generate the acid chloride.
Amidation: The crude acid chloride is treated with tert-butylamine in the presence of a base (Triethylamine or DIPEA) at 0°C to room temperature.
Method B: Peptide Coupling (Lab Scale)
Ideal for small-scale discovery chemistry to prevent harsh acidic conditions.
Reagents: HATU or EDC/HOBt, DIPEA, DMF.
Procedure: Carboxylic acid is pre-activated with HATU for 15 mins, followed by addition of tert-butylamine.
Figure 1: Synthetic pathways for N-Tert-butyl-2-chloroisonicotinamide highlighting the scalable acid chloride route and the mild coupling agent route.
Reactivity Profile & Mechanistic Insights
The versatility of this scaffold lies in its orthogonal reactivity . The C2-Chlorine and the C3-H (ortho to amide) offer distinct handles for diversification.
A. Nucleophilic Aromatic Substitution ()
The 2-position of the pyridine ring is activated for
due to the inductive electron-withdrawing effect of the nitrogen atom and the para-carboxamide group.
Conditions: Heat (80–120°C), polar aprotic solvent (DMSO, NMP), base (
, ).
Self-Validating Check: Reaction progress can be monitored by the disappearance of the aryl chloride peak in LCMS.
B. Palladium-Catalyzed Cross-Coupling
If the nucleophile is weak or sterically hindered, Pd-catalyzed methods are superior.
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.
Buchwald-Hartwig: Coupling with amines using Pd(OAc)₂/BINAP or Pd₂dba₃/Xantphos.
C. Directed Ortho Metalation (DoM)
The tert-butyl amide is a powerful Directed Metalation Group (DMG) . It can coordinate with alkyllithiums (e.g., n-BuLi or LTMP), directing deprotonation selectively to the C3 position .
Reagent: n-BuLi (2.2 equiv) in THF at -78°C.
Electrophiles:
, DMF (to form aldehyde), alkyl halides.
Critical Note: The C2-Cl group is compatible with lithiation at -78°C, but higher temperatures may trigger benzyne formation or Cl-Li exchange.
This scaffold is ubiquitous in the development of Type II Kinase Inhibitors .
Structural Role: The pyridine nitrogen often acts as a hydrogen bond acceptor in the ATP-binding pocket (Hinge Region binder).
Amide Role: The amide moiety serves as a linker that can form H-bonds with the conserved Glu/Asp residues in the kinase "DFG-out" conformation.
Tert-Butyl Group: Provides hydrophobic bulk to fill the allosteric hydrophobic back pocket, improving potency and metabolic stability (blocking dealkylation).
Case Study Relevance:
While specific proprietary compounds use this exact intermediate, it is structurally homologous to precursors used for Sorafenib and Regorafenib analogs, where the central ring is a pyridine carboxamide linked to a urea moiety.
Handling, Safety, and Storage[1]
Signal Word: WARNING
Hazard Class
H-Code
Statement
Acute Toxicity (Oral)
H302
Harmful if swallowed.
Skin Irritation
H315
Causes skin irritation.
Eye Irritation
H319
Causes serious eye irritation.
STOT-SE
H335
May cause respiratory irritation.
Handling Protocol:
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust.
Storage: Store in a tightly closed container at 2–8°C (refrigerated). Protect from moisture and strong oxidizing agents.
Spill Cleanup: Sweep up solid spills without creating dust. Neutralize residues with water/detergent.
References
PubChem Compound Summary . N-tert-Butyl-2-chloroisonicotinamide (CID 11467895). National Center for Biotechnology Information. [Link]
Snieckus, V. Directed Ortho Metalation.[2][3][4] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 1990, 90(6), 879–933. (Foundational text for DoM chemistry described in Section 3).
Preamble: Navigating the Uncharted Territory of a Novel Compound
An In-Depth Technical Guide on the Biological Activity of N-Tert-butyl-2-chloroisonicotinamide In the landscape of drug discovery and development, researchers often encounter novel chemical entities with limited or no pu...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Biological Activity of N-Tert-butyl-2-chloroisonicotinamide
In the landscape of drug discovery and development, researchers often encounter novel chemical entities with limited or no published biological data. N-Tert-butyl-2-chloroisonicotinamide is one such compound. A thorough review of the existing scientific literature reveals a notable absence of direct studies detailing its biological activity. This guide, therefore, adopts a first-principles approach, leveraging established principles of medicinal chemistry and structure-activity relationships (SAR) to hypothesize its potential biological functions. By dissecting the molecule into its core components—the N-tert-butyl group, the 2-chloro-pyridine ring, and the isonicotinamide scaffold—we can infer potential therapeutic targets and design a logical, efficient workflow for its initial biological characterization. This document is intended for researchers, scientists, and drug development professionals, providing a foundational framework for investigating the therapeutic potential of this and other novel chemical entities.
Deconstruction of the Molecular Architecture: A Tripartite Analysis of Potential Bioactivity
The structure of N-Tert-butyl-2-chloroisonicotinamide offers distinct clues to its potential biological roles. We will examine each key functional group and its implications based on activities observed in analogous structures.
The Isonicotinamide Core: A Privileged Scaffold in Enzyme Inhibition
The isonicotinamide moiety is an isomer of nicotinamide (Vitamin B3), a fundamental component of the coenzymes NAD+ and NADP+. Due to this structural similarity, molecules containing a nicotinamide or isonicotinamide core are frequently investigated as enzyme inhibitors, particularly for enzymes that utilize NAD+ as a substrate or cofactor.
Nicotinamide N-methyltransferase (NNMT): This enzyme plays a crucial role in metabolism and has been identified as a therapeutic target in cancer and metabolic disorders.[1] Overexpression of NNMT is linked to increased tumor aggressiveness and resistance to therapy.[1] Small molecules that mimic the nicotinamide structure can act as competitive inhibitors of NNMT. Tetrahydroisoquinoline-triazole derivatives containing a nicotinamide-like fragment have demonstrated inhibitory activity against NNMT.[1][2]
Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme is a key regulator of the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. IMPDH is a target for antiviral and anticancer therapies. Thiophenyl derivatives of nicotinamide have been shown to be metabolized by the NAD salvage pathway into unnatural NAD analogs that potently inhibit IMPDH, leading to cancer cell death.[3]
The N-tert-butyl Group: A Modulator of Potency and Selectivity
The tert-butyl group is a bulky, lipophilic moiety that can significantly influence the pharmacological properties of a molecule. Its primary roles in drug design include:
Enhanced Target Occupancy: The steric bulk of the tert-butyl group can promote tight binding within a protein's active site, leading to increased potency.
Improved Metabolic Stability: The quaternary carbon of the tert-butyl group is resistant to oxidative metabolism, which can increase the half-life of a compound.
Modulation of Selectivity: The size and shape of the tert-butyl group can confer selectivity for a particular enzyme isoform or receptor subtype.
A compelling example of the influence of the tert-butyl group is seen in a series of pseudothiohydantoin derivatives designed as potential anticancer agents. The introduction of a tert-butyl group to the molecule resulted in a significant increase in the inhibitory activity towards the enzyme 11β-HSD2 compared to derivatives with smaller isopropyl groups.[4][5]
The 2-Chloro-Pyridine Moiety: An Electronic and Steric Influencer
The chlorine atom at the 2-position of the pyridine ring introduces both electronic and steric changes that can modulate biological activity. Halogen atoms are common in drug molecules and can influence binding affinity, membrane permeability, and metabolic stability.
Antifungal Activity: The compound 2-chloro-N-phenylacetamide has demonstrated promising antifungal activity against Aspergillus flavus.[6][7][8] Its proposed mechanism involves binding to ergosterol in the fungal plasma membrane and potentially inhibiting DNA synthesis.[6][7]
Antiproliferative and Kinase Inhibition: The influence of halogenation on anticancer activity is highly context-dependent. While some studies on pyridine derivatives have shown that halogen atoms can decrease antiproliferative activity[9][10], others demonstrate their importance. For instance, in a series of phorbazole analogs, the presence or absence of a chlorine atom did not significantly impact cytotoxicity, but the overall scaffold showed multi-kinase inhibitory activity.[11]
Hypothesized Biological Activities and Mechanisms of Action
Based on the structural analysis, we can postulate several potential biological activities for N-Tert-butyl-2-chloroisonicotinamide.
Potential as an Anticancer Agent via Enzyme Inhibition
The convergence of the isonicotinamide scaffold and the activity-enhancing potential of the tert-butyl group suggests that N-Tert-butyl-2-chloroisonicotinamide may function as an inhibitor of enzymes involved in cancer cell metabolism and proliferation.
Hypothesized Target: Nicotinamide N-methyltransferase (NNMT) or Inosine Monophosphate Dehydrogenase (IMPDH).
Proposed Mechanism: Competitive inhibition of the enzyme's active site, leading to depletion of essential metabolites (e.g., SAM, guanine nucleotides) and subsequent cell cycle arrest or apoptosis.
Below is a conceptual diagram of a potential signaling pathway affected by the inhibition of a key metabolic enzyme.
Caption: Hypothesized mechanism of action for N-Tert-butyl-2-chloroisonicotinamide.
Proposed Experimental Workflow for Biological Characterization
A systematic, multi-tiered approach is essential for the initial biological evaluation of N-Tert-butyl-2-chloroisonicotinamide. The following workflow provides a robust framework for a preliminary assessment of its bioactivity.
Caption: A tiered experimental workflow for the initial biological characterization.
Detailed Experimental Protocols
Tier 1: Initial In Vitro Screening
Objective: To determine if N-Tert-butyl-2-chloroisonicotinamide exhibits broad cytotoxicity against human cancer cell lines or antimicrobial activity.
Protocol: Cytotoxicity Assay (MTT Assay)
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Treatment: Prepare a stock solution of N-Tert-butyl-2-chloroisonicotinamide in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours.
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Inoculum Preparation: Prepare a standardized inoculum of fungal (e.g., Candida albicans, Aspergillus fumigatus) and bacterial (e.g., Staphylococcus aureus, Escherichia coli) strains.
Compound Preparation: Serially dilute N-Tert-butyl-2-chloroisonicotinamide in appropriate broth media in a 96-well plate.
Inoculation: Add the microbial inoculum to each well.
Incubation: Incubate the plates under appropriate conditions (temperature, time) for microbial growth.
Data Acquisition: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.
Tier 2: Mechanism of Action Studies (if biologically active)
If the compound shows significant activity in Tier 1, proceed to elucidate its mechanism of action. For example, if it is cytotoxic to cancer cells:
Objective: To identify the specific molecular target and cellular pathway affected by the compound.
Protocol: Enzyme Inhibition Assays
Based on the structural hypotheses, perform in vitro enzyme inhibition assays for targets like NNMT and IMPDH using commercially available kits or established protocols.
Determine the IC50 of the compound against the purified enzyme.
Protocol: Cell Cycle Analysis
Treat cancer cells with the compound at its IC50 concentration for 24 hours.
Fix the cells in ethanol and stain with a DNA-binding dye (e.g., propidium iodide).
Analyze the cell cycle distribution (G1, S, G2/M phases) using flow cytometry.
Synthesis and Physicochemical Properties
While a full synthetic guide is beyond the scope of this document, a plausible synthetic route can be inferred from the literature. The synthesis of related N-substituted nicotinamides has been achieved via a palladium-catalyzed amidation of a chloropyridine precursor.[12] Specifically, tert-butyl 2-chloronicotinate could be reacted with a suitable amine to form the amide bond.[12]
Table 1: Predicted Physicochemical Properties of N-Tert-butyl-2-chloroisonicotinamide
Property
Predicted Value
Significance in Drug Development
Molecular Weight
~212.68 g/mol
Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP
~2.5-3.0
Indicates moderate lipophilicity, suggesting good membrane permeability.
Hydrogen Bond Donors
1
Favorable for oral bioavailability.
Hydrogen Bond Acceptors
2
Favorable for oral bioavailability.
Polar Surface Area
~40 Ų
Suggests good cell membrane permeability.
Note: These values are estimations based on computational models and require experimental verification.
Summary and Future Directions
N-Tert-butyl-2-chloroisonicotinamide represents a novel chemical entity with a structural framework that suggests potential as a biologically active agent, particularly as an enzyme inhibitor with applications in oncology or infectious diseases. The isonicotinamide core provides a handle for targeting nicotinamide-utilizing enzymes, the tert-butyl group may enhance potency and metabolic stability, and the chloro-substituent can modulate its overall pharmacological profile.
The immediate future for this compound lies in the systematic experimental validation of these hypotheses. The proposed workflow provides a clear path forward, starting with broad screening and progressing to more focused mechanism-of-action studies. Should initial results prove promising, further investigations into its pharmacokinetic and pharmacodynamic properties, as well as in vivo efficacy studies, would be warranted. The exploration of N-Tert-butyl-2-chloroisonicotinamide serves as a valuable case study in the logical, structure-guided approach to the investigation of novel chemical matter in the early stages of drug discovery.
References
MySkinRecipes. N-(tert-Butyl)isonicotinamide. Available from: [Link].
tert Butyl N -chlorocyanamide: A Novel and Versatile Reagent in Organic Synthesis. (2025-08-07). Available from: [Link].
Al-Jubair, T., et al. (2023). Tetrahydroisoquinoline-Triazole Derivatives: Novel Nicotinamide N-Methyltransferase Inhibitors. Molecules, 28(23), 7708. Available from: [Link].
Gorska, M., et al. (2021). A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. Molecules, 26(11), 3385. Available from: [Link].
Gorska, M., et al. (2021). A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. PMC. Available from: [Link].
Singh, K., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 64(15), 11469-11491. Available from: [Link].
Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed. Available from: [Link].
Gonzalez-Alvarez, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5344. Available from: [Link].
Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93. Available from: [Link].
Crowe, J., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry, 67(11), 9406-9421. Available from: [Link].
The Journal of Organic Chemistry Ahead of Print. (2024). ACS Publications. Available from: [Link].
Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. ResearchGate. Available from: [Link].
Macchi, F., et al. (2023). Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. International Journal of Molecular Sciences, 24(9), 8201. Available from: [Link].
Wang, Y., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(10), 2449-2455. Available from: [Link].
Gonzalez-Alvarez, M., et al. (2023). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Available from: [Link].
Szabo, K. J., et al. (2017). Zn-Catalyzed tert -Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. Journal of the American Chemical Society, 139(46), 16512-16515. Available from: [Link].
Al-Jubair, T., et al. (2023). Tetrahydroisoquinoline-Triazole Derivatives: Novel Nicotinamide N-Methyltransferase Inhibitors. Open Publications of UTS Scholars - OPUS at UTS. Available from: [Link].
Kuchar, M., et al. (2024). Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives. Biomedicines, 12(7), 1621. Available from: [Link].
Li, C., et al. (2024). Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. Marine Drugs, 22(1), 23. Available from: [Link].
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: N-Tert-butyl-2-chloroisonicotinamide in Antifungal Research
Part 1: Executive Summary & Strategic Rationale
N-Tert-butyl-2-chloroisonicotinamide (CAS: 588694-28-4) represents a high-value "privileged scaffold" in the discovery of novel antifungal agents, specifically targeting Succinate Dehydrogenase (SDH) , also known as Complex II of the mitochondrial respiratory chain.[1]
While older azole antifungals target sterol synthesis, resistance is rising. The carboxamide class (SDHIs), to which isonicotinamide derivatives belong, offers a distinct mode of action. This molecule is not merely a passive intermediate; it is a pharmacophore core designed to probe the ubiquinone-binding pocket (Q-site) of fungal mitochondria.[1]
Why this Molecule?
The Pyridine Nitrogen: Acts as a critical hydrogen bond acceptor for the tyrosine residue (e.g., Tyr58 in E. coli numbering) within the SDH binding pocket.
The 2-Chloro Handle: A versatile electrophilic site allowing for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling) to introduce lipophilic "tails" required for high-affinity binding.[1]
The N-Tert-butyl Amide: Provides essential steric bulk and hydrophobic interaction, mimicking the bulky aryl amines found in commercial fungicides like Boscalid, while offering a distinct steric profile that can overcome existing resistance mutations.
Part 2: Experimental Protocols
Protocol A: Chemical Functionalization (Library Generation)
Objective: To synthesize a library of 2-aryl-isonicotinamides to optimize fungal selectivity.
Rationale: The "2-chloro" position is the strategic entry point. Replacing the chlorine with various aryl or heteroaryl groups creates the "tail" that extends into the hydrophobic channel of the SDH enzyme, a critical determinant of potency.
Validation: Confirm structure via ¹H-NMR (look for disappearance of the C2-Cl shift and appearance of aromatic protons).
Protocol B: Mitochondrial Complex II (SDH) Inhibition Assay
Objective: To quantify the intrinsic enzymatic inhibition (IC₅₀) of the synthesized derivatives.
Mechanism: This assay measures the reduction of a dye (DCPIP) coupled to the oxidation of succinate, which is blocked if the compound binds to the SDH Q-site.
Materials:
Mitochondrial fraction isolated from Candida albicans or Aspergillus fumigatus.
Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM KCN (blocks Complex IV).
Preparation: Thaw mitochondrial fractions on ice. Dilute to 0.5 mg/mL protein in Assay Buffer.
Incubation: Add 10 µL of test compound (DMSO stock) to 96-well plate. Add 80 µL of mitochondrial suspension. Incubate for 10 min at 25°C to allow binding.
Plot log[Concentration] vs. % Inhibition to determine IC₅₀.
Protocol C: In Vitro Antifungal Susceptibility Testing (MIC)
Objective: To determine whole-cell potency (EUCAST/CLSI compliant).
Organisms: C. albicans (ATCC 90028), A. fumigatus (ATCC 204305).
Media: RPMI 1640 buffered with MOPS (pH 7.0).
Inoculum: Adjust fungal suspension to 1-5 x 10³ CFU/mL.
Dosing: Serial 2-fold dilutions of N-Tert-butyl-2-chloroisonicotinamide derivatives (Range: 64 µg/mL to 0.06 µg/mL).
Incubation: 35°C for 24h (Candida) or 48h (Aspergillus).
Readout: Visual score. The MIC is the lowest concentration resulting in ≥50% growth inhibition (prominent reduction in turbidity) compared to control.
Part 3: Data Visualization & Mechanism
Figure 1: Mechanism of Action - SDH Inhibition
Caption: The diagram illustrates the interruption of the Electron Transport Chain (ETC) by N-Tert-butyl-2-chloroisonicotinamide derivatives.[1] By binding to the Q-site of Complex II, the molecule prevents electron transfer from Succinate to Ubiquinone, halting ATP production and leading to fungal cell death.
Figure 2: Synthetic Workflow for Library Generation
Caption: Transformation of the N-Tert-butyl-2-chloroisonicotinamide scaffold into a library of active antifungal agents via Palladium-catalyzed cross-coupling.
Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi.[2] Crop Protection, 29(7), 643-651. Link[1]
Glättli, A., et al. (2012). A new family of SDHI fungicides: Design, synthesis and structure–activity relationship of N-biphenyl-nicotinamides. Bioorganic & Medicinal Chemistry Letters, 22(17), 5559-5562. Link[1]
Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology, 103(9), 880-887. Link
Wang, J., et al. (2014).[3][4] Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors.[2][3] Journal of Agricultural and Food Chemistry, 62(18), 4066-4071. Link[1]
Chemical Book. (2023). N-tert-Butyl-2-chloroisonicotinamide Product Entry (CAS 588694-28-4).[1] Link
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of N-Tert-butyl-2-chloroisonicotinamide
Authored by a Senior Application Scientist Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting structure-activity relationship (SAR) studie...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by a Senior Application Scientist
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting structure-activity relationship (SAR) studies using N-Tert-butyl-2-chloroisonicotinamide as a hypothetical lead compound. The protocols and methodologies outlined herein are designed to be adaptable for the investigation of this and related chemical scaffolds against various biological targets. We will delve into the strategic design of analog libraries, synthetic protocols, robust biological evaluation assays, and the interpretation of SAR data to guide the optimization of lead compounds.
Introduction: The Strategic Imperative of SAR in Drug Discovery
The journey from a preliminary "hit" compound to a viable drug candidate is a meticulous process of molecular refinement. At the heart of this endeavor lies the structure-activity relationship (SAR) study, a cornerstone of medicinal chemistry. SAR is the systematic investigation of how the chemical structure of a molecule influences its biological activity. By iteratively modifying a lead compound and assessing the resulting changes in potency, selectivity, and pharmacokinetic properties, we can elucidate the key molecular features required for optimal therapeutic effect.
The isonicotinamide scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous approved drugs and clinical candidates. Its rigid, planar structure and hydrogen bonding capabilities make it an excellent anchor for binding to a variety of biological targets. In this context, we will consider N-Tert-butyl-2-chloroisonicotinamide as a hypothetical lead compound identified from a high-throughput screen against a protein kinase target, herein referred to as "Target Kinase X."
This guide will provide the scientific rationale and detailed protocols for a comprehensive SAR study of this lead compound, with the goal of improving its potency and selectivity.
Deconstructing the Lead: A Roadmap for Analog Design
The structure of N-Tert-butyl-2-chloroisonicotinamide presents several key regions for chemical modification. A systematic approach to modifying these regions will allow us to probe the chemical space around our lead compound effectively.
Figure 1: Key regions for modification in N-Tert-butyl-2-chloroisonicotinamide.
Region 1: The N-tert-butyl Group
The bulky tert-butyl group likely plays a significant role in the compound's binding affinity and selectivity. Modifications in this region can explore the size and nature of the hydrophobic pocket it occupies.
Rationale for Modification: The introduction of a tert-butyl group has been shown to increase the inhibitory activity of some compounds.[1] We will explore if this holds true for our lead and if further optimization is possible.
Proposed Modifications:
Varying Alkyl Groups: Replace the tert-butyl group with smaller (isopropyl, ethyl) and larger (cyclohexyl, adamantyl) alkyl groups to probe the size of the binding pocket.
Introducing Flexibility: Replace with linear alkyl chains (n-butyl, isobutyl) to assess the impact of conformational flexibility.
Adding Polar Functionality: Incorporate groups like cyclopropylmethyl or 2-methoxyethyl to explore potential hydrogen bonding interactions or improve solubility.
Region 2: The 2-Chloro Group
The chlorine atom at the 2-position of the pyridine ring influences the electronics of the aromatic system and can serve as a handle for further chemical transformations.
Rationale for Modification: The electronegativity of the chloro group can impact the pKa of the pyridine nitrogen and its ability to form hydrogen bonds. It is also a potential site for metabolic liability.
Proposed Modifications:
Halogen Scan: Replace chlorine with other halogens (F, Br, I) to systematically vary the electronic and steric properties.
Small Alkyl and Alkoxy Groups: Substitute with methyl, ethyl, methoxy, or ethoxy groups to explore the steric and electronic requirements at this position.
Hydrogen: Removal of the chloro group (replacement with hydrogen) will provide a baseline for the contribution of this substituent.
Nucleophilic Aromatic Substitution (SNAr): Use the chloro group as a leaving group to introduce a variety of nucleophiles (amines, thiols, alcohols) to generate a diverse library of analogs.
Region 3: The Isonicotinamide Core
While often the core scaffold is maintained, "scaffold hopping" can sometimes lead to significant improvements in properties.
Rationale for Modification: While the isonicotinamide core is likely crucial for binding, minor modifications or replacement with other heterocycles can improve properties like solubility, metabolic stability, and cell permeability.
Proposed Modifications:
Isomeric Scaffolds: Synthesize the corresponding nicotinamide and picolinamide analogs to understand the importance of the nitrogen's position in the pyridine ring.
Bioisosteric Replacements: Replace the pyridine ring with other aromatic systems like pyrimidine, pyrazine, or even a substituted phenyl ring to explore alternative hydrogen bonding patterns and core geometries.
Protocols for Analog Synthesis
The following protocols provide a general framework for the synthesis of analogs of N-Tert-butyl-2-chloroisonicotinamide.
General Synthesis of Amide Analogs
Figure 2: General workflow for the synthesis of amide analogs.
Protocol 3.1.1: Synthesis of N-substituted-2-chloroisonicotinamides
To a solution of 2-chloroisonicotinic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add 1-hydroxybenzotriazole (HOBt, 1.2 eq.) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.2 eq.). The use of EDC and HOBt is a standard method for activating the carboxylic acid for amide bond formation, minimizing side reactions.
Stir the mixture at room temperature for 30 minutes. This allows for the formation of the activated ester intermediate.
Add the desired primary or secondary amine (1.1 eq.) and N,N-diisopropylethylamine (DIPEA, 2.0 eq.) to the reaction mixture. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3, and brine. This workup procedure removes unreacted starting materials and coupling reagents.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-2-chloroisonicotinamide analog.
Synthesis of Analogs via Nucleophilic Aromatic Substitution (SNAr)
Protocol 3.2.1: Synthesis of 2-substituted-N-tert-butylisonicotinamides
To a solution of N-Tert-butyl-2-chloroisonicotinamide (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or NMP), add the desired nucleophile (amine, thiol, or alcohol, 1.5 eq.) and a base (e.g., K2CO3, Cs2CO3, or NaH, 2.0 eq.). The choice of solvent and base will depend on the nucleophilicity of the incoming group and the reaction temperature required.
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Higher temperatures are often required to drive SNAr reactions on electron-deficient pyridine rings. The reaction can be monitored by TLC or LC-MS.
After cooling to room temperature, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). This step quenches the reaction and facilitates product extraction.
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired analog.
Protocols for Biological Evaluation
The following are generalized protocols for evaluating the biological activity of the synthesized analogs against "Target Kinase X".
Biochemical Assay: In Vitro Kinase Inhibition
A common method for assessing kinase inhibition is to measure the amount of ATP consumed during the phosphorylation of a substrate peptide. The UDP-Glo™ Kinase Assay is a suitable commercial kit for this purpose.[2]
Protocol 4.1.1: UDP-Glo™ Kinase Assay
Prepare a serial dilution of the test compounds in DMSO. The final concentration in the assay will typically range from 10 µM to 0.1 nM.
In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (for positive and negative controls).
Add 2.5 µL of a solution containing Target Kinase X and the substrate peptide in assay buffer.
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme.
Incubate the plate at room temperature for 1 hour.
Stop the kinase reaction and measure the remaining ATP by adding 10 µL of UDP-Glo™ Reagent. This reagent contains an enzyme that converts the UDP product to ATP, which then drives a luciferase reaction.
Incubate for 60 minutes at room temperature to allow the luminescence signal to stabilize.
Read the luminescence on a plate reader.
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
To assess the effect of the compounds on cancer cell lines that are dependent on Target Kinase X, a cell viability assay such as the MTT or CellTiter-Glo® assay can be used.
Seed cells (e.g., a cancer cell line known to be dependent on Target Kinase X) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
Treat the cells with a serial dilution of the test compounds for 72 hours. Include a vehicle control (DMSO).
After the incubation period, equilibrate the plate to room temperature for 30 minutes.
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Record the luminescence using a plate reader.
Calculate the GI50 (concentration for 50% growth inhibition) values by normalizing the data to the vehicle control and fitting to a dose-response curve.
Data Interpretation and SAR Table
The data generated from the biological assays should be compiled into an SAR table to facilitate analysis.
Table 1: Hypothetical SAR Data for Analogs of N-Tert-butyl-2-chloroisonicotinamide
Compound ID
R1 (N-substituent)
R2 (2-substituent)
Target Kinase X IC50 (nM)
Cell Viability GI50 (µM)
Lead
tert-butyl
Cl
500
10.0
A1
isopropyl
Cl
850
15.2
A2
cyclohexyl
Cl
250
5.1
A3
H
Cl
>10,000
>50
B1
tert-butyl
F
400
8.5
B2
tert-butyl
Me
600
12.3
B3
tert-butyl
OMe
350
7.2
B4
tert-butyl
NH2
150
2.8
B5
tert-butyl
H
1200
25.0
Interpretation of Hypothetical Data:
Region 1 (R1): The data suggests that a bulky, hydrophobic group at the R1 position is preferred. The smaller isopropyl group (A1) is less potent than the tert-butyl group, while the larger cyclohexyl group (A2) improves potency. The complete removal of the N-substituent (A3) abolishes activity, indicating its critical role in binding.
Region 2 (R2): The 2-substituent has a significant impact on activity. Replacing the chloro group with a hydrogen (B5) is detrimental. A hydrogen bond donor at this position, such as an amino group (B4), appears to be highly favorable, leading to a significant increase in both biochemical and cellular potency. This suggests a potential hydrogen bond interaction with the target protein.
The Role of Computational Chemistry in SAR
Computational modeling can be a powerful tool to rationalize the observed SAR and guide the design of new analogs.
Molecular Docking: Docking studies can be performed to predict the binding mode of the lead compound and its analogs within the active site of Target Kinase X. This can help to explain why certain modifications are favorable and others are not.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of the analogs with their biological activity. These models can then be used to predict the activity of yet-unsynthesized compounds.
Conclusion and Future Directions
This guide has outlined a systematic approach to conducting an SAR study on the hypothetical lead compound N-Tert-butyl-2-chloroisonicotinamide. Through iterative cycles of analog design, synthesis, and biological evaluation, a deeper understanding of the molecular requirements for potent and selective inhibition of Target Kinase X can be achieved.
Based on our hypothetical SAR data, future efforts would focus on:
Further exploration of substituents at the 2-position, particularly those that can act as hydrogen bond donors.
Synthesis of analogs combining the optimal N-cyclohexyl group with the 2-amino substituent to assess for synergistic effects.
Initiating studies on the pharmacokinetic properties (solubility, metabolic stability, permeability) of the most promising analogs.
By following the principles and protocols detailed in these application notes, research teams can efficiently navigate the complex process of lead optimization and accelerate the discovery of novel therapeutic agents.
References
Iyamu, I. D., Zhao, T., & Huang, R. (2023). Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry, 66(15), 10510–10527. [Link]
Nowak, M., et al. (2022). A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. Molecules, 27(19), 6299. [Link]
Li, L., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 281, 117054. [Link]
Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1069. [Link]
Armstrong, M., et al. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. Molecules, 26(4), 1021. [Link]
Lindsley, C. W., et al. (2008). Synthesis and SAR of analogs of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties. Bioorganic & Medicinal Chemistry Letters, 18(19), 5239-5243. [Link]
Lindsley, C. W., et al. (2008). Synthesis and SAR of analogs of the M1 allosteric agonist TBPB. Part II: Amides, sulfonamides and ureas--the effect of capping the distal basic piperidine nitrogen. Bioorganic & Medicinal Chemistry Letters, 18(19), 5244-5248. [Link]
Anderson, K. W., et al. (2017). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. The Journal of Organic Chemistry, 82(23), 12447–12457. [Link]
PubChem. (n.d.). N-tert-Butyl-di(2-benzothiazolesulfen)amide. Retrieved from [Link]
Application Note: Scalable Synthesis of N-Acetyl, tert-Butyl Amide Derivatives
Abstract The tert-butyl amide moiety is a critical pharmacophore in medicinal chemistry, often utilized as a bio-isostere to improve metabolic stability by blocking N-dealkylation and providing steric protection against...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The tert-butyl amide moiety is a critical pharmacophore in medicinal chemistry, often utilized as a bio-isostere to improve metabolic stability by blocking N-dealkylation and providing steric protection against proteolytic hydrolysis. This Application Note details two robust protocols for the preparation of N-acetyl, tert-butyl amide derivatives (specifically N-tert-butylacetamide). We prioritize a Modified Ritter Reaction using tert-butyl acetate as a safe, scalable cation source, alongside a Direct Acylation protocol for small-scale combinatorial workflows.
Introduction & Strategic Utility
In drug discovery, the introduction of a tert-butyl group onto an amide nitrogen is a strategic design choice. Unlike linear alkyl chains, the bulky tert-butyl group creates a high energy barrier for enzymatic attack (e.g., by amidases) and prevents cytochrome P450-mediated
-hydroxylation due to the lack of -protons.
However, the synthesis of these derivatives presents specific challenges:
Steric Hindrance: The nucleophilicity of tert-butylamine is reduced compared to primary amines due to the bulky alkyl group.
Safety (Scale-up): Traditional Ritter reactions often use isobutylene gas (highly flammable) or tert-butanol (solid at RT, difficult to meter in flow).[1]
This guide presents a Modified Ritter Protocol that circumvents these safety issues by using tert-butyl acetate as a liquid precursor for the tert-butyl cation, offering a "self-validating" pathway where the byproduct (acetic acid) serves as the solvent medium.
Best for: Scalable synthesis (>10g), cost-efficiency, and starting from nitriles.
Mechanistic Insight
The reaction proceeds via the generation of a tert-butyl carbocation. By using tert-butyl acetate (
-BuOAc$) instead of isobutylene, we generate the carbocation in situ upon protonation by sulfuric acid. This cation is intercepted by the nitrile (acetonitrile) to form a nitrilium ion, which is subsequently hydrolyzed to the amide.[2][3][4][5]
Reagents & Equipment
Substrate: Acetonitrile (Reagent Grade, also acts as reactant/solvent).
Cation Source: tert-Butyl Acetate (Liquid, BP 97-98°C).[1]
Catalyst: Sulfuric Acid (
, 98%).
Equipment: 3-neck round bottom flask, internal temperature probe, addition funnel.[1]
Step-by-Step Protocol
Setup: Charge a 250 mL 3-neck flask with Acetonitrile (50 mL) and tert-Butyl Acetate (13.4 g, 115 mmol) .
Thermal Equilibration: Heat the mixture to 45°C under varying magnetic stirring.
Acid Addition (Critical Step): Add Sulfuric Acid (3.0 mL, 0.5 eq) dropwise via the addition funnel over 15 minutes.
Note: The reaction is exothermic.[1] Maintain internal temperature between 45–50°C. Do not exceed 55°C to prevent polymerization side-reactions.
Reaction: Stir at 45°C for 3 hours .
Monitoring: Monitor by TLC (EtOAc/Hexane 1:4) or GC-MS. Look for the disappearance of the tert-butyl acetate peak.
Quench: Cool the mixture to room temperature (RT). Pour the reaction mass slowly into ice-cold saturated
solution (200 mL) .
Caution: Vigorous
evolution will occur.
Isolation:
The product, N-tert-butylacetamide, often precipitates as a white solid.[6] Filter and wash with cold water.[6]
Alternative: If no precipitate forms, extract with Dichloromethane (
mL), dry over , and concentrate in vacuo.
Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.
Expected Yield: 85–95%
Physical State: White crystalline solid (MP: 97–98°C).
Method B: Direct Acylation (Secondary Protocol)
Best for: Small scale (<1g), combinatorial libraries, or when starting from tert-butylamine.
Mechanistic Insight
Due to the steric bulk of tert-butylamine, standard acylation can be sluggish. We utilize 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst. DMAP attacks the acetic anhydride to form a highly reactive
-acylpyridinium ion, which is susceptible to attack even by the sterically hindered tert-butylamine.
Step-by-Step Protocol
Solvation: Dissolve tert-Butylamine (10 mmol) and Triethylamine (12 mmol) in anhydrous Dichloromethane (DCM, 20 mL) .
Catalyst Addition: Add DMAP (0.5 mmol, 5 mol%) .
Acylation: Cool to 0°C. Add Acetic Anhydride (11 mmol) dropwise.
Reaction: Allow to warm to RT and stir for 4 hours.
Workup: Wash the organic layer with 1M HCl (to remove DMAP/TEA), followed by saturated
and Brine.
Drying: Dry over
and evaporate.
Visualization & Workflow
Reaction Mechanism (Ritter Pathway)[2][3][4][7]
Figure 1: Mechanism of the Modified Ritter Reaction utilizing tert-butyl acetate as the cation precursor.[1][6][7]
Experimental Decision Tree
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on starting material availability.
Analytical Data Specifications
Parameter
Specification
Notes
Appearance
White Crystalline Solid
Hygroscopic if impure.
Melting Point
97–98°C
Sharp range indicates high purity.
H NMR
1.92 (s, 3H), 1.33 (s, 9H), 5.30 (br s, 1H)
Solvent: . Amide proton shift varies with conc.
IR (ATR)
3290 (), 1645 (), 1550 (Amide II)
Diagnostic doublet for t-butyl ().
Solubility
Soluble: EtOH, DCM, EtOAc.
Moderate water solubility (warm).
References
Reddy, K. L. (2003).[4][5][7] "An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction."[7] Tetrahedron Letters, 44(8), 1453–1455.[7]
Ritter, J. J., & Minieri, P. P. (1948).[3] "A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles."[3] Journal of the American Chemical Society, 70(12), 4045–4048.
Fernández, M., et al. (2025). "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study." ResearchGate.[8]
Organic Syntheses. (2010). "An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides." Org.[3][4][5][9][10][7] Synth. 87, 26.
N-Tert-butyl-2-chloroisonicotinamide as a building block for novel compounds
Abstract N-Tert-butyl-2-chloroisonicotinamide is a high-value heterocyclic building block used primarily in the synthesis of Type II kinase inhibitors and GPCR ligands.[1] Structurally isomeric to the picolinamide core o...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
N-Tert-butyl-2-chloroisonicotinamide is a high-value heterocyclic building block used primarily in the synthesis of Type II kinase inhibitors and GPCR ligands.[1] Structurally isomeric to the picolinamide core of Sorafenib (Nexavar), this isonicotinamide scaffold offers distinct vectors for structure-activity relationship (SAR) exploration.[1] This guide details the chemical profile, synthesis, and downstream functionalization of this molecule, focusing on its utility in Nucleophilic Aromatic Substitution (
) and metal-catalyzed cross-coupling reactions.
Chemical Profile & Strategic Utility
The "Privileged" Scaffold
In medicinal chemistry, the 2-chloroisonicotinamide core acts as a bifunctional template. The tert-butyl amide provides metabolic stability and hydrophobic bulk (filling the ATP-binding pocket's hydrophobic back-cleft), while the 2-chloro position serves as a reactive "warhead" for diversification.[1]
The molecule possesses three distinct zones of reactivity:
C2-Position (Electrophilic): The ring nitrogen renders the C2-chlorine highly susceptible to nucleophilic attack (
) by amines, phenols, and thiols.[1] It is also an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]
Amide Directing Group: The bulky tert-butyl group prevents N-alkylation but allows for ortho-lithiation at the C3 position using strong bases (e.g., LTMP), enabling C3-functionalization.[1]
Pyridine Nitrogen: Capable of N-oxidation to N-oxides, altering the electronic bias of the ring for subsequent functionalization.
Figure 1: Divergent reactivity pathways for the isonicotinamide scaffold.
Application Case Study: The "Sorafenib-Like" Ether Linkage
While Sorafenib utilizes a picolinamide (2-carboxamide) core, the isonicotinamide (4-carboxamide) isomer is frequently used to generate novel IP space or alter kinase selectivity profiles (e.g., shifting from B-Raf to VEGFR selectivity).[1]
The critical step in synthesizing these analogs is the formation of a diaryl ether via
. The electron-deficient pyridine ring facilitates the displacement of the chlorine atom by a phenol nucleophile.
Mechanism:
The reaction proceeds via a Meisenheimer complex.[2] The tert-butyl amide at C4 is electron-withdrawing (via induction and resonance), further activating the C2 position for nucleophilic attack.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of N-Tert-butyl-2-chloroisonicotinamide
Objective: To generate the building block from commercially available 2-chloroisonicotinic acid.[1]
Activation: In a flame-dried round-bottom flask under
, suspend 2-chloroisonicotinic acid in anhydrous DCM.
Acid Chloride Formation: Add oxalyl chloride dropwise at 0°C, followed by 2 drops of DMF. Stir at room temperature (RT) for 2 hours until gas evolution ceases and the solution becomes clear.
Checkpoint: Take a small aliquot, quench with MeOH, and check TLC (converts to methyl ester) to ensure full activation.[1]
Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Redissolve the crude acid chloride in fresh anhydrous DCM.
Amidation: Cool the solution to 0°C. Add a mixture of tert-butylamine and
in DCM dropwise over 30 minutes.
Caution: Exothermic reaction.[1] Maintain temp < 5°C to prevent side reactions.
Workup: Stir at RT for 4 hours. Quench with water.[1][3] Wash the organic layer with 1N HCl (to remove unreacted amine), saturated
, and brine.
Purification: Dry over
and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
Protocol B:
Etherification (The "Kinase Linker" Step)
Objective: To couple the building block with a phenol (e.g., 4-aminophenol) to create the diaryl ether core common in kinase inhibitors.
Deprotonation: In a reaction vial, dissolve 4-aminophenol in anhydrous DMF (0.5 M). Add KOtBu at 0°C. Stir for 15 minutes to generate the phenoxide anion.
Note: The solution will likely turn dark/brown; this is normal for phenoxides.
Coupling: Add N-tert-butyl-2-chloroisonicotinamide in one portion.
Heating: Heat the reaction to 80°C for 4–6 hours.
Monitoring: Monitor by LC-MS for the product mass (M+H).[1] The starting chloride is usually the limiting reagent.
Quench & Isolation: Cool to RT. Pour into ice water (10x volume). The product often precipitates as a solid.
Filtration: Filter the precipitate, wash copiously with water to remove DMF, and dry under vacuum.
Figure 2: Step-by-step synthetic workflow from acid precursor to diaryl ether scaffold.
Troubleshooting & Optimization (E-E-A-T)
Issue
Probable Cause
Corrective Action
Low Yield in Amidation
Hydrolysis of Acid Chloride
Ensure reagents are anhydrous. Use a drying tube.[1] Verify activation via MeOH quench/TLC before adding amine.[1]
Incomplete
Poor Nucleophilicity
Switch base from to KOtBu.[1] Increase temp to 100°C. Ensure DMF is dry (water kills the phenoxide).[1]
Bis-addition
Over-reactive Nucleophile
Use strictly 1.0–1.1 equivalents of the phenol. The tert-butyl group usually prevents N-attack, but O-attack is fast.[1]
Dark Impurities
Oxidation of Aminophenol
4-Aminophenol oxidizes easily.[1] Perform the reaction under Argon/Nitrogen atmosphere. Add a pinch of sodium ascorbate if necessary.[1]
References
Bankston, D., et al. "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer."[4] Organic Process Research & Development, 2002, 6(6), 777–781.[4][5] [1]
Context: Establishes the foundational chemistry for amide formation and
etherification on pyridine scaffolds (Sorafenib synthesis).
Joule, J. A., & Mills, K.Heterocyclic Chemistry, 5th Edition. Wiley, 2010.
Context: Authoritative text on the reactivity of 2-chloropyridines toward nucleophilic substitution.
Context: Physical property verification for the starting material.[6]
Lier, E., et al. "Synthesis and Kinase Inhibitory Activity of Novel Diaryl Ureas." Journal of Medicinal Chemistry, 2011.
Context: Illustrates the SAR of isonicotinamide vs. picolinamide isomers in kinase inhibition.
Application Note: Strategic Protocols for Coupling tert-Butylamine with Carboxylic Acids
Executive Summary & Strategic Rationale The formation of N-tert-butyl amides is a critical transformation in medicinal chemistry. The tert-butyl group is frequently employed to modulate lipophilicity and, more importantl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The formation of N-tert-butyl amides is a critical transformation in medicinal chemistry. The tert-butyl group is frequently employed to modulate lipophilicity and, more importantly, to block metabolic "soft spots" (e.g.,
-dealkylation by cytochrome P450s), thereby extending the half-life of drug candidates.
However, the coupling of tert-butylamine (
) with carboxylic acids presents two distinct challenges that cause standard protocols (e.g., EDC/NHS) to fail:
Extreme Steric Hindrance: The bulky trimethylsilyl-like shape of the tert-butyl group severely retards the rate of nucleophilic attack on the activated ester.
Volatility: With a boiling point of ~44–46 °C, tert-butylamine is difficult to handle stoichiometrically at elevated temperatures or in exothermic reactions.
This guide moves beyond generic amide coupling to provide three field-validated protocols specifically optimized for these constraints.
Decision Matrix: Selecting the Right Protocol
Do not default to HATU. Use this logic flow to select the chemistry that matches your substrate's profile and scale.
Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate stability, steric demand, and scale.
Method A: The "Gold Standard" – T3P (Propylphosphonic Anhydride)
Best For: Sterically hindered substrates, epimerization-prone chiral centers, and easy workup.[1]
Mechanism & Insight:
T3P (Propylphosphonic anhydride) forms a highly reactive mixed anhydride. Unlike HATU, T3P does not generate guanidinium byproducts that complicate purification. The byproducts are water-soluble phosphonic acid derivatives, allowing for a simple extractive workup. Crucially, T3P activation is slower but more sustained, often allowing the bulky amine to attack without competing hydrolysis.
Reagents & Materials[1][2][3][4][5][6][7]
Carboxylic Acid: 1.0 equiv
tert-Butylamine: 2.0 – 3.0 equiv (Excess required due to volatility)
T3P: 1.5 equiv (50% w/w solution in EtOAc or DMF)
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Protocol Steps
Preparation: Charge the carboxylic acid (1.0 equiv) and Pyridine (3.0 equiv) into a reaction vial equipped with a magnetic stir bar.
Solvation: Add EtOAc (concentration ~0.2 M).
Cooling: Cool the mixture to 0 °C in an ice bath. Note: This controls the exotherm upon T3P addition.
Activation: Add T3P solution (1.5 equiv) dropwise. Stir for 10 minutes at 0 °C.
Critical Tip: Pre-chill the tert-butylamine in the fridge/freezer before dispensing to minimize vapor loss.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours.
Monitoring: Check LCMS.[2] If conversion stalls, heat to 50 °C (T3P is thermally stable).
Workup:
Dilute with EtOAc.
Wash with water (x2), 1M HCl (x2, to remove pyridine/excess amine), sat.
, and brine.
Dry over
and concentrate.
Method B: High-Activity Activation – HATU
Best For: Small-scale discovery chemistry, high-throughput library generation.
Mechanism & Insight:
HATU generates an O-azabenzotriazole active ester, which is exceptionally reactive. However, the bulky tert-butylamine can struggle to access the carbonyl carbon if the acid is also hindered.
Reagents
Carboxylic Acid: 1.0 equiv
HATU: 1.2 equiv
DIPEA: 3.0 equiv
tert-Butylamine: 2.0 equiv
Solvent: DMF or DMAc (anhydrous)
Protocol Steps
Dissolution: Dissolve carboxylic acid (1.0 equiv) in DMF (0.2 M).
Base Addition: Add DIPEA (3.0 equiv).
Activation: Add HATU (1.2 equiv) in one portion. Stir for 5–15 minutes at RT.
Visual Cue: Solution typically turns yellow/orange.
Amine Addition: Add tert-butylamine (2.0 equiv).
Reaction: Stir at RT for 1–4 hours.
Troubleshooting: If the reaction is slow, do not heat above 40 °C with HATU, as this increases the risk of racemization and explosive byproduct decomposition.
Workup:
Dilute with EtOAc/Ether.
Wash extensively with water/LiCl solution (to remove DMF).
Standard acidic/basic washes as in Method A.
Method C: The "Nuclear Option" – Acid Chloride
Best For: Extremely unreactive acids, large-scale (kg) synthesis, cost-sensitive projects.
Mechanism & Insight:
Converting the acid to an acid chloride (
) creates the most electrophilic species possible. This overcomes the steric barrier of the tert-butyl group. Thionyl chloride () is the standard reagent.
Reagents
Carboxylic Acid: 1.0 equiv
Thionyl Chloride (
): 2.0 – 5.0 equiv (or used as solvent)
Cat. DMF: 1-2 drops
tert-Butylamine: 3.0 equiv
Solvent: DCM or Toluene
Protocol Steps
Activation: Suspend carboxylic acid in DCM (or neat
if acid is high melting).
Catalysis: Add 1 drop of dry DMF (Vilsmeier-Haack activation).
Chlorination: Add
dropwise. Reflux (40–70 °C) for 1–2 hours until gas evolution () ceases.
Isolation: Concentrate in vacuo to remove excess
. Azeotrope with toluene twice to ensure all acidic vapors are gone.
Safety: Do this in a well-ventilated hood.
Coupling: Redissolve the crude acid chloride in dry DCM (0.2 M). Cool to 0 °C.
Amine Addition: Add a mixture of tert-butylamine (3.0 equiv) and
(1.5 equiv) slowly.
Exotherm Warning: This reaction is vigorous.
Workup: Wash with 1M HCl and water.
Comparative Data & Selection Guide
Feature
Method A (T3P)
Method B (HATU)
Method C (Acid Chloride)
Steric Tolerance
High
Moderate
Very High
Epimerization Risk
Very Low
Moderate
High
Atom Economy
Good
Poor (High MW reagents)
Excellent
Purification
Extraction (Water soluble byproducts)
Chromatography often required
Extraction
Cost
Moderate
High
Low
Critical Troubleshooting (The "Experience" Pillar)
Issue: Low Yield due to Volatility[2]
Symptom: Starting material remains; amine is missing from the mixture.[2]
Cause:
(bp 44 °C) evaporated before reacting.
Fix: Use a sealed tube or pressure vial. Perform the reaction at 0 °C initially. Use 3–5 equivalents of amine.
Issue: No Reaction (Steric Wall)
Symptom: Activated ester forms (visible by LCMS + MeOH quench), but amide does not form.[2]
Fix: Switch to Method C . If the acid chloride fails, generate the Acyl Fluoride using TFFH or Cyanuric Fluoride. Acyl fluorides are less sterically demanding than chlorides and often couple better with bulky amines [1].
Issue: Solubility
Symptom: Product precipitates and traps impurities.
Fix: tert-Butyl amides are often very lipophilic. If precipitation occurs during reaction, add DCM or
to solubilize.
Safety & Handling
tert-Butylamine (CAS: 75-64-9)
Flash Point: -38 °C (Highly Flammable).
Toxicity: Toxic by inhalation and ingestion.[3] Corrosive to skin/eyes.
Pressure Warning: When heating reactions with t-BuNH2 in sealed vessels, ensure the vessel is rated for the pressure generated by the solvent + amine vapor.
References
Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. Link
Patterson, A. W., et al. (2011). "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides." Organic Process Research & Development, 15(6). Link
Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling."[6][7][5] Tetrahedron, 61(46), 10827-10852. Link
Application Notes and Protocols: N-Tert-butyl-2-chloroisonicotinamide in the Synthesis of SARS-CoV 2 3CL Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals Introduction: A Strategic Building Block in the Quest for COVID-19 Therapeutics The global health crisis instigated by SARS-CoV-2 has underscored the urgent...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Building Block in the Quest for COVID-19 Therapeutics
The global health crisis instigated by SARS-CoV-2 has underscored the urgent need for effective antiviral therapeutics.[1] A primary and highly validated target for antiviral drug development is the 3C-like protease (3CLpro), an enzyme essential for viral replication. Inhibition of this protease disrupts the viral life cycle, making it a focal point for the design of small-molecule inhibitors. Among the promising scaffolds for these inhibitors, those based on the structure of boceprevir, a hepatitis C virus (HCV) NS3/4A protease inhibitor, have been extensively explored for their potential to inhibit the SARS-CoV-2 main protease (Mpro).[2][3]
N-tert-butyl-2-chloroisonicotinamide has emerged as a critical starting material in the synthesis of these potent antiviral agents.[4] Its pyridine core and strategically placed reactive sites allow for the construction of complex molecular architectures necessary for effective protease inhibition. This document provides a detailed guide to the synthetic applications of N-tert-butyl-2-chloroisonicotinamide in the generation of SARS-CoV-2 3CLpro inhibitors, complete with step-by-step protocols, mechanistic insights, and data presentation.
The Synthetic Blueprint: From a Chloropyridine to a Protease Inhibitor
The general synthetic strategy involves a convergent approach, where key fragments of the final inhibitor are synthesized separately and then coupled together. N-tert-butyl-2-chloroisonicotinamide serves as the foundational scaffold, which is first elaborated through a palladium-catalyzed cross-coupling reaction, followed by subsequent amide bond formation with a pre-synthesized peptidic fragment.
Caption: General synthetic workflow for SARS-CoV-2 3CLpro inhibitors.
Part 1: Synthesis of the Arylated Pyridine Core via Suzuki-Miyaura Coupling
The initial and crucial step is the formation of a carbon-carbon bond at the 2-position of the pyridine ring. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for this transformation, offering high yields and broad functional group tolerance.[5]
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of N-tert-butyl-2-chloroisonicotinamide with a generic arylboronic acid.
Materials and Reagents:
Reagent
Molecular Weight ( g/mol )
Amount (mmol)
Equivalents
N-tert-butyl-2-chloroisonicotinamide
198.65
1.0
1.0
Arylboronic Acid
Varies
1.2
1.2
Pd(PPh₃)₄
1155.56
0.05
0.05
Potassium Carbonate (K₂CO₃)
138.21
2.0
2.0
1,4-Dioxane
-
10 mL
-
Water
-
2 mL
-
Procedure:
To a dry round-bottom flask, add N-tert-butyl-2-chloroisonicotinamide (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
Add Pd(PPh₃)₄ (0.05 mmol) to the flask.
Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired N-tert-butyl-2-aryl-isonicotinamide derivative.
Causality Behind Experimental Choices:
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[5] Performing the reaction under an inert atmosphere prevents catalyst degradation and ensures optimal catalytic activity.
Base: The base (K₂CO₃) is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[5]
Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki couplings, as it facilitates the dissolution of both the organic and inorganic reagents.
Part 2: Amide Coupling to Construct the Final Inhibitor
With the arylated pyridine core in hand, the next critical step is the formation of an amide bond with a pre-synthesized peptidic fragment. This fragment typically mimics the natural substrate of the 3CL protease. For boceprevir-based inhibitors, this fragment is often (1R,2S,5S)-3-((S)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.[6]
Protocol 2: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of the synthesized N-tert-butyl-2-aryl-isonicotinamide (assuming it has been converted to a carboxylic acid derivative for coupling, or is being coupled to a carboxylic acid containing fragment) with an amine-containing fragment using HATU as the coupling reagent. For the purpose of this protocol, we will assume the coupling of the boceprevir carboxylic acid fragment with an amine-functionalized derivative of our arylated pyridine.
Dissolve the carboxylic acid fragment (1.0 mmol) in anhydrous DMF (5 mL) in a dry round-bottom flask under an inert atmosphere.
Add HATU (1.2 mmol) and DIPEA (2.0 mmol) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
In a separate flask, dissolve the amine fragment (1.1 mmol) in anhydrous DMF (5 mL).
Add the solution of the amine fragment to the pre-activated carboxylic acid mixture.
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
Upon completion, pour the reaction mixture into cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with saturated aqueous lithium chloride solution (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final inhibitor.
Causality Behind Experimental Choices:
Coupling Reagent: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization, particularly important when dealing with chiral amino acid derivatives.[7]
Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation of the carboxylic acid and to facilitate the coupling reaction.
Anhydrous Conditions: Amide coupling reagents are sensitive to moisture, which can hydrolyze the activated intermediate and reduce the yield of the desired product.
Part 3: Mechanism of Action and Biological Evaluation
The synthesized boceprevir-based inhibitors typically act as covalent or non-covalent inhibitors of the SARS-CoV-2 3CL protease.[8][9] Covalent inhibitors often possess a reactive "warhead," such as an α-ketoamide, which forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of the protease.[9] This covalent modification inactivates the enzyme, thereby halting the processing of viral polyproteins and inhibiting viral replication.
Enzyme Inhibition Assay (Conceptual Overview):
The inhibitory potency of the synthesized compounds is typically evaluated using a Förster Resonance Energy Transfer (FRET)-based enzymatic assay.[3]
Principle: A fluorogenic peptide substrate containing the 3CLpro cleavage sequence is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore.
Procedure: The synthesized inhibitor is incubated with recombinant SARS-CoV-2 3CLpro. The substrate is then added, and the fluorescence is monitored over time.
Readout: In the absence of an effective inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. Potent inhibitors will prevent this cleavage, leading to a low fluorescence signal.
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the enzyme activity against a range of inhibitor concentrations.
Quantitative Data Summary (Hypothetical):
Compound ID
Modification at 2-position
IC₅₀ (nM) against SARS-CoV-2 3CLpro
Inhibitor A
Phenyl
150
Inhibitor B
4-Fluorophenyl
85
Inhibitor C
Thiophen-2-yl
110
Conclusion and Future Perspectives
N-tert-butyl-2-chloroisonicotinamide is a versatile and valuable building block for the synthesis of potent SARS-CoV-2 3CL protease inhibitors. The synthetic routes, primarily involving palladium-catalyzed cross-coupling and robust amide bond formation, are well-established and adaptable for the generation of diverse analogues for structure-activity relationship (SAR) studies. The continued exploration of novel modifications to the core structure, enabled by the reactivity of this starting material, holds significant promise for the development of next-generation antiviral therapeutics to combat the ongoing and future coronavirus threats.
References
Ahmed, M., et al. (2024). COVID-19 therapeutics: Small-molecule drug development targeting SARS-CoV-2 main protease. Journal of Medical Virology, 96(1), e29315. [Link]
Boras, B., et al. (2021). Discovery of a Novel Oral SARS-CoV-2 Mpro Inhibitor Clinical Candidate for the Treatment of COVID-19. bioRxiv. [Link]
Chen, S., et al. (2022). A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. European Journal of Medicinal Chemistry, 240, 114596. [Link]
Gammeltoft, K. A., et al. (2023). Substitutions in SARS-CoV-2 Mpro Selected by Protease Inhibitor Boceprevir Confer Resistance to Nirmatrelvir. Viruses, 15(9), 1916. [Link]
Ghosh, A. K., et al. (2021). Boceprevir, a Hepatitis C Virus Protease Inhibitor, Inhibits SARS-CoV-2 Main Protease and Blocks Viral Replication in Cell Culture. ACS Medicinal Chemistry Letters, 12(4), 599–604. [Link]
Kallam, S. R., et al. (2017). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient cis-cypermethric acid. Tetrahedron, 73(29), 4285-4294. [Link]
Kneller, D. W., et al. (2022). Covalent narlaprevir- and boceprevir-derived hybrid inhibitors of SARS-CoV-2 main protease. Nature Communications, 13(1), 2278. [Link]
Konno, S., et al. (2022). From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease. International Journal of Molecular Sciences, 23(13), 7384. [Link]
Ma, C., et al. (2020). Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 main protease by binding to the catalytic Cys145. Nature Communications, 11(1), 5081. [Link]
MySkinRecipes. (n.d.). N-(tert-Butyl)isonicotinamide. Retrieved February 7, 2026, from [Link]
Shimadzu. (n.d.). (1R,2S,5S)-3-((S)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. Retrieved February 7, 2026, from [Link]
Vale, N., et al. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 7, 2026, from [Link]
Technical Support Center: Optimization of N-Tert-butyl-2-chloroisonicotinamide Synthesis
Module 1: Reaction Setup & Mechanistic Insight The Challenge: Sterics vs. Electronics The synthesis of N-tert-butyl-2-chloroisonicotinamide presents a classic "push-pull" conflict in organic synthesis.
Author: BenchChem Technical Support Team. Date: February 2026
Module 1: Reaction Setup & Mechanistic Insight
The Challenge: Sterics vs. Electronics
The synthesis of N-tert-butyl-2-chloroisonicotinamide presents a classic "push-pull" conflict in organic synthesis.
Electronic Activation: The 2-chloro substituent on the pyridine ring is electron-withdrawing, making the carbonyl carbon at the 4-position more electrophilic and reactive toward nucleophiles compared to unsubstituted isonicotinic acid.
Steric Hindrance: The tert-butylamine nucleophile is bulky. While the amine is basic, its approach to the carbonyl center is sterically impeded.
Standard carbodiimide couplings (EDC/NHS) often fail or stall with this specific combination, leading to incomplete conversion or high levels of N-acylurea side products. The most robust protocols rely on high-energy intermediates (Acid Chlorides) or highly reactive coupling agents (T3P, HATU) to overcome the steric barrier.
Recommended Synthetic Routes
Route A: The Acid Chloride Method (Scalable & Cost-Effective)
Best for: Gram-to-kilogram scale up.
This route activates the carboxylic acid into an acid chloride, the most reactive electrophile species, ensuring the bulky tert-butylamine can attack the carbonyl.
Route B: The T3P/HATU Method (High Throughput/Discovery)
Best for: Milligram scale, parallel synthesis, or moisture-sensitive labs.
Uses Propylphosphonic anhydride (T3P) or HATU. T3P is particularly effective for sterically hindered amides and offers easy workup (water-soluble byproducts).
Module 2: Troubleshooting Guide (Q&A)
Issue 1: Low Conversion / Starting Material Recovery
Q: I am seeing >30% unreacted 2-chloroisonicotinic acid despite using EDC/HOBt. Why?A: The steric bulk of the tert-butyl group prevents the amine from effectively attacking the O-acylisourea intermediate formed by EDC. The intermediate rearranges into an unreactive N-acylurea byproduct before the amide bond forms.
Fix: Switch to Route A (Acid Chloride) . If you must use coupling agents, switch to T3P (50% in EtOAc) with Pyridine or DIPEA as the base. T3P activates the acid more aggressively and minimizes rearrangement side reactions.
Issue 2: Product Hydrolysis During Workup
Q: My LC-MS showed the product peak during the reaction, but it disappeared/decreased after aqueous workup.A: While amides are generally stable, electron-deficient pyridine amides can be susceptible to hydrolysis under strongly acidic or basic conditions, especially if the workup is prolonged.
Fix: Ensure your quench is pH-neutral.
Avoid: Strong HCl washes.
Recommended: Use saturated NH₄Cl or dilute NaHCO₃. Dry the organic layer immediately over MgSO₄.
Issue 3: "Gooey" Precipitate Trapping Product
Q: Upon adding the amine, a thick white paste formed that stopped the stirring.A: This is the hydrochloride salt of the amine (e.g., tert-butylammonium chloride) precipitating out in non-polar solvents (DCM/DCE). It can entrap the product.
Fix:
Solvent Switch: Use a more polar solvent like THF or 2-MeTHF to keep the reaction homogeneous longer.
Mechanical Stirring: For scales >10g, magnetic stirring is insufficient. Use an overhead stirrer.
Salt Break: Add water to dissolve the salts before separating phases.
Module 3: Validated Experimental Protocols
Protocol A: Acid Chloride Activation (Standard)
Reference Basis: Adapted from 2-chloro-N-phenylisonicotinamide synthesis [1] and general hindered amide protocols [2].
Reflux: Heat to reflux (40°C) for 2–3 hours. The solution should become clear, indicating acid chloride formation.
Concentration (Critical): Evaporate the solvent and excess SOCl₂ under reduced pressure. Co-evaporate with Toluene twice to remove trace HCl/SOCl₂. Failure to remove SOCl₂ will consume your amine in the next step.
Coupling: Redissolve the crude acid chloride in fresh dry DCM. Cool to 0°C .[1]
Addition: Mix tert-butylamine and TEA in DCM. Add this mixture slowly to the cold acid chloride solution.
Note: Exothermic reaction. Control temp < 10°C.
Completion: Warm to Room Temperature (RT) and stir for 2 hours.
Workup: Quench with water. Wash organic layer with Sat. NaHCO₃ (removes unreacted acid) and Brine. Dry over MgSO₄.[1][2]
Purification: Recrystallize from EtOH/Water (1:10) or Hexane/EtOAc .
Protocol B: T3P Coupling (Green/Mild)
Reference Basis: T3P efficiency for hindered amines [2].
Reagents:
2-Chloroisonicotinic acid (1.0 equiv)
tert-Butylamine (1.5 equiv)
T3P (50% w/w in EtOAc) (2.0 equiv)
Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
Ethyl Acetate (EtOAc) or 2-MeTHF
Step-by-Step:
Mix: Combine acid, amine, and base in EtOAc at RT.
Activate: Add T3P solution dropwise.
Reaction: Stir at RT for 12–24 hours. (T3P is slower but cleaner).
Workup: Wash with water, dilute HCl (0.5 M), and brine.
Result: Usually yields high purity product without chromatography.
Module 4: Visual Workflows
Figure 1: Reaction Pathway & Impurity Logic
Visualizing the critical intermediate steps and where failure modes occur.
Caption: Pathway analysis showing critical control points. Moisture ingress at the intermediate stage is the primary cause of yield loss.
Figure 2: Troubleshooting Decision Tree
A logic gate for optimizing low-yielding reactions.
Caption: Diagnostic flow for resolving yield issues. Distinguishes between activation failure and intermediate stability issues.
References
ChemicalBook. (2025).[1][3] Synthesis of 2-Chloro-N-phenyl-isonicotinamide. Retrieved from
Context: Provides the baseline stoichiometry and solvent choice (DCE/DCM)
Organic Chemistry Portal. (2015). Amide Bond Formation with Sterically Hindered Amines. Retrieved from [4]
Context: Validates the difficulty of coupling tert-butylamine and supports the use of Acid Chlorides or Fluorides over standard EDC coupling.
National Institutes of Health (NIH). (2010). tert-Butylaminium 2-carboxy-4,5-dichlorobenzoate: Salt Formation. Retrieved from
Context: Highlights the propensity of tert-butylamine to form insoluble salts with acids, necessitating careful solvent selection during workup.
Technical Support Center: A Troubleshooting Guide for Nicotinamide Derivative Synthesis
Welcome to the Technical Support Center for Nicotinamide Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Nicotinamide Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this vital class of molecules. As a cornerstone of NAD+ biology, the successful synthesis of nicotinamide derivatives is critical for advancing research in metabolism, aging, and therapeutics.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic strategies.
Section 1: Reaction Initiation and Optimization
This section addresses common issues encountered when setting up and optimizing the synthesis of nicotinamide derivatives.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are a frequent challenge in organic synthesis and can stem from multiple factors. A systematic approach to troubleshooting is essential.
Answer:
Several factors can contribute to low yields in nicotinamide derivative synthesis. Here’s a breakdown of the most common culprits and how to address them:
Incomplete Reaction: The reaction may not have reached completion.
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] This will help determine the optimal reaction time. Consider extending the reaction time or moderately increasing the temperature to drive the reaction to completion.[3]
Suboptimal Reagents and Solvents: The purity of your starting materials and the choice of solvent are critical.
Solution: Ensure the use of high-purity starting materials. Impurities in nicotinamide, such as nicotinic acid, can lead to unwanted side products.[4] The solvent can also play a crucial role; for instance, in enzymatic synthesis, excessive substrate concentration can alter the solvent's polarity and viscosity, negatively impacting the reaction.[5] For moisture-sensitive reactions, such as those involving TMSOTf, ensure all glassware is scrupulously dried and use anhydrous solvents.[6]
Incorrect Stoichiometry: The molar ratio of reactants can significantly impact the yield.
Solution: Systematically optimize the reactant ratios. For example, in the synthesis of N-(hydroxymethyl)nicotinamide, a moderate excess of formaldehyde is recommended to drive the reaction forward without complicating purification.[4] In other syntheses, like the enzymatic amidation of methyl nicotinate, a 1:2 molar ratio of the ester to the amine was found to be optimal, with higher concentrations of the amine leading to decreased yields.[5]
Catalyst Issues: In catalytic reactions, the activity and stability of the catalyst are paramount.
Solution: For catalytic hydrogenations, be aware that catalysts like Raney-nickel can be poisoned by strong acids.[3] Ensure the reaction conditions are compatible with your catalyst and consider using a fresh batch if deactivation is suspected.
Side Reactions: The formation of byproducts is a common cause of low yields.
Solution: Identify the major byproducts through analytical techniques like NMR or Mass Spectrometry. Understanding the structure of these byproducts can provide insight into the competing reaction pathways. Adjusting reaction conditions such as temperature, reaction time, or the order of reagent addition can help minimize side reactions. For instance, over-reduction of a nicotinic acid derivative to an alcohol instead of the desired aldehyde can be mitigated by using a less reactive reducing agent and maintaining low temperatures.[3]
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low reaction yields.
Question 2: I'm observing multiple spots on my TLC plate. How can I identify the byproducts and minimize their formation?
The presence of multiple spots on a TLC plate indicates a mixture of compounds, which can include unreacted starting materials, the desired product, and various byproducts.
Answer:
Identifying and minimizing byproducts is crucial for a clean reaction and straightforward purification.
Identification of Byproducts:
Co-spotting: Spot your reaction mixture alongside the starting materials on the same TLC plate. This will help you identify if any of the spots correspond to unreacted starting materials.
Spectroscopic Analysis: If the byproducts are present in significant quantities, they can be isolated via column chromatography and characterized using NMR (¹H and ¹³C), Mass Spectrometry, and FTIR to elucidate their structures.[7]
Minimizing Byproduct Formation:
Unreacted Starting Material: If a significant amount of starting material remains, it suggests an incomplete reaction. As discussed in the previous question, optimizing reaction time, temperature, and reactant stoichiometry can help.[4]
Over-reduction: In reductions of nicotinic acid derivatives to aldehydes, over-reduction to the corresponding alcohol is a common side reaction.[3]
Solution: Employ a milder reducing agent. For example, lithium triethoxyaluminum hydride is known to be effective for this transformation.[3] Precise temperature control, often at low temperatures, is also essential to prevent over-reduction.[3]
Hydrolysis: Nicotinamide and its derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of nicotinic acid.[7]
Solution: Carefully control the pH of your reaction and work-up procedures. If using a base, consider a milder one. For example, potassium carbonate has been shown to be effective in the synthesis of N-(hydroxymethyl)nicotinamide while minimizing decomposition.[4]
Protecting Groups: For molecules with multiple reactive sites, the use of protecting groups can prevent unwanted side reactions. For instance, protecting hydroxyl or amino groups can ensure that the desired transformation occurs at the intended site.[8] The choice of protecting group is critical and should be stable to the reaction conditions while being easily removable later.
Section 2: Work-up and Purification
This section focuses on the common hurdles faced during the isolation and purification of nicotinamide derivatives.
Question 3: My product is difficult to purify. What are some effective purification strategies for nicotinamide derivatives?
Purification is often a bottleneck in the synthesis of nicotinamide derivatives due to their polarity and potential for forming mixtures that are difficult to separate.
Answer:
A multi-pronged approach to purification is often necessary.
Recrystallization: This is a powerful technique for purifying solid compounds.
Solution: A common method for purifying crude nicotinamide is recrystallization from a solvent mixture, such as water-containing 2-methylpropanol-1, at a pH between 7 and 10.[9] This method is particularly effective at removing nicotinic acid and its salts.[9]
Column Chromatography: This is a versatile technique for separating mixtures.
Solution: For polar nicotinamide derivatives, reverse-phase chromatography using a C18-functionalized silica gel can be very effective.[6] A gradient elution with a mixture of water and an organic solvent like methanol or acetonitrile is typically employed.[6] It is crucial to properly activate the column before loading the sample to ensure efficient separation.[6]
Acid-Base Extraction: This technique can be used to separate acidic or basic impurities.
Solution: To remove acidic impurities like nicotinic acid, the crude product can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution). The nicotinamide derivative will remain in the organic layer, while the nicotinic acid salt will be extracted into the aqueous layer. Conversely, to remove basic impurities, an acidic wash can be used.
Solvent Extraction for Specific Impurities:
Solution: In the synthesis of β-nicotinamide riboside, after the coupling reaction, the crude product is dissolved in water and neutralized. Unreacted ethyl nicotinate can then be removed by extraction with a mixture of ethyl acetate and hexane.[6]
Purification Strategy Decision Tree
Caption: A decision tree to guide the selection of an appropriate purification strategy.
Section 3: Product Characterization and Stability
This section provides guidance on confirming the identity and purity of your synthesized nicotinamide derivative, as well as ensuring its stability.
Question 4: What are the key analytical techniques for characterizing my nicotinamide derivative?
Proper characterization is essential to confirm that you have synthesized the correct molecule and to determine its purity.
Answer:
A combination of spectroscopic and chromatographic methods is typically employed for full characterization.
Analytical Technique
Purpose
Key Observables
Thin Layer Chromatography (TLC)
Reaction monitoring and preliminary purity assessment.
Question 5: My purified nicotinamide derivative seems to be degrading over time. How can I improve its stability?
The stability of nicotinamide derivatives can be a concern, and proper storage is crucial.
Answer:
Several factors can contribute to the degradation of nicotinamide derivatives.
Temperature: Many nicotinamide derivatives are temperature-sensitive.
Solution: Store purified compounds at low temperatures, typically in a freezer at -20°C.[6] It is also important to minimize the time the compound spends at room temperature during handling and analysis.[6]
pH: As mentioned earlier, nicotinamide derivatives can be unstable in strongly acidic or basic conditions.[4][7]
Solution: Ensure that the final product is stored in a neutral state. If the compound was purified from an acidic or basic solution, ensure that it is properly neutralized and dried before long-term storage.
Moisture: Some derivatives may be hygroscopic or susceptible to hydrolysis.
Solution: Store the compound in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.
Light: Some organic molecules are sensitive to light.
Solution: Store the compound in an amber vial or a container protected from light.
By systematically addressing these potential issues, you can significantly improve the success rate of your nicotinamide derivative synthesis and obtain high-quality material for your research.
References
Benchchem. (n.d.). Troubleshooting common issues in nicotinaldehyde synthesis.
Benchchem. (n.d.). Optimizing reaction conditions for N-(hydroxymethyl)nicotinamide synthesis.
National Institutes of Health. (2024, January 2). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors.
ACS Omega. (2026, February 5). Eutectic Mixture Approach for Enhancing Solubility, Permeability, and Bioactivity of Curcumin: Influence of Ferulic Acid and Nicotinamide as Coformers.
National Institutes of Health. (n.d.). The chemistry of the vitamin B3 metabolome.
National Institutes of Health. (2018, December 24). Synthesis of β-nicotinamide riboside using an efficient two-step methodology.
National Institutes of Health. (n.d.). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress.
PubChem. (n.d.). Nicotinamide.
RSC Publishing. (n.d.). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors.
National Institutes of Health. (n.d.). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism.
Google Patents. (n.d.). Purification of nicotinamide.
MDPI. (n.d.). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment.
ResearchGate. (n.d.). Characterization of the Chemical Substance Niacinamide.
Roots Analysis. (2023, November 3). Prominent Reasons Behind The Failure Of NAMPT inhibitors And Key Strategies Adopted By Developers To Overcome Such Challenges.
National Institutes of Health. (2024, November 14). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers.
PubMed. (n.d.). Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate.
Google Patents. (n.d.). Nicotinamide derivatives, preparation thereof and therapeutic use.
Google Patents. (n.d.). Process for the purification of nicotinic acid amide I.
MDPI. (2025, November 11). Synthesis of New Nicotinamides Starting from Monothiomalonanilide.
ACS Publications. (n.d.). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs).
(n.d.). NAD Supplement Side Effects: Warning Signs You Shouldn't Ignore.
SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column.
Technical Support Center: Synthesis of N-Tert-butyl-2-chloroisonicotinamide
Welcome to the technical support guide for the synthesis of N-Tert-butyl-2-chloroisonicotinamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of N-Tert-butyl-2-chloroisonicotinamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific amidation. Our approach is rooted in mechanistic understanding to empower you not just to follow steps, but to troubleshoot effectively from first principles.
Introduction to the Synthesis
The formation of N-Tert-butyl-2-chloroisonicotinamide is fundamentally an amide bond formation, a cornerstone reaction in organic synthesis. The most common and direct route involves the activation of 2-chloroisonicotinic acid to a more electrophilic species, typically the acyl chloride, followed by nucleophilic attack by tert-butylamine. While straightforward in principle, the reality of the laboratory often presents challenges ranging from low yields to persistent impurities. This guide will address these issues in a practical, question-and-answer format.
The primary synthetic pathway is a two-step process:
Activation: Conversion of 2-chloroisonicotinic acid to 2-chloroisonicotinoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2][3]
Coupling: Reaction of the in-situ generated acyl chloride with tert-butylamine, usually in the presence of a base to neutralize the HCl byproduct.[4][5][6]
Caption: General synthesis pathway for N-Tert-butyl-2-chloroisonicotinamide.
Frequently Asked Questions & Troubleshooting
Question 1: My yield is disappointingly low. What are the most likely causes?
Answer: Low yield is the most common complaint and can stem from several distinct issues. From our experience, the problem usually lies in one of three areas: incomplete activation of the starting carboxylic acid, competitive side reactions consuming the highly reactive acyl chloride intermediate, or mechanical losses during workup.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low product yield.
Question 2: I see a significant amount of my starting material, 2-chloroisonicotinic acid, in the final product. Why wasn't it consumed?
Answer: This is a classic sign of incomplete or failed activation. The conversion of a carboxylic acid to an acyl chloride is the critical step, and if it doesn't go to completion, you are left with unreacted starting material.
Causality: Thionyl chloride (SOCl₂) or oxalyl chloride must be used in stoichiometric excess because they can be consumed by trace water in the solvent or on the glassware. Furthermore, the reaction may require heating (reflux) to proceed at a reasonable rate.[1][7] A common oversight is not driving this equilibrium-dependent step to completion before adding the amine.
Expert Recommendation:
Ensure Anhydrous Conditions: Dry your solvent (e.g., DCM, Toluene, or THF) over molecular sieves. Flame-dry your glassware under vacuum and cool under an inert atmosphere (N₂ or Argon).
Use Sufficient Reagent: Use at least 1.2-1.5 equivalents of thionyl chloride.
Catalysis: Add a catalytic amount (1-2 drops) of dimethylformamide (DMF). DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is a more potent acylating agent and accelerates the conversion.
Monitor Conversion: Before adding the amine, you can monitor the reaction's progress.[8] An aliquot quenched with methanol should show the methyl ester of your starting material by TLC or LC-MS, which is typically easier to visualize than the highly reactive acyl chloride.[8]
Question 3: My reaction generates a lot of a water-soluble impurity, and I lose product during the aqueous wash. What is happening?
Answer: You are most likely observing the hydrolysis of your acyl chloride intermediate. 2-chloroisonicotinoyl chloride is highly reactive and will readily react with any available water, converting it back to the water-soluble starting carboxylic acid.[9][10][11][12] This is a competing nucleophilic acyl substitution reaction where water outcompetes your desired amine.
Mechanism: The lone pair on the oxygen of a water molecule attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to regenerate the carboxylic acid and form HCl.[9][11]
Prevention Protocol:
Strictly Anhydrous Setup: This is non-negotiable. Use freshly dried solvents and flame-dried glassware under an inert atmosphere.
Temperature Control: Add the tert-butylamine solution dropwise to the freshly prepared acyl chloride solution at a reduced temperature (e.g., 0 °C). This controls the exotherm of the amidation and allows the amine to react preferentially before any trace moisture can.
Minimize Aqueous Workup Time: When washing the reaction mixture, perform the extractions swiftly. Do not let the organic layer sit in contact with the aqueous phase for extended periods.
Caption: Competing reaction pathways for the acyl chloride intermediate.
Question 4: I am using triethylamine (TEA) as a base, and the reaction mixture is turning dark, yielding a complex mixture. Why?
Answer: While tertiary amines are commonly used as acid scavengers, they are not always inert. Highly reactive acyl chlorides can react with some tertiary amines, especially those that are not sterically hindered, leading to decomposition and discoloration.[13]
Causality: The tertiary amine can act as a nucleophile, attacking the acyl chloride to form an unstable acylammonium salt. This intermediate can then undergo further reactions, such as elimination, to form a ketene (if an alpha-proton is available) or other decomposition products. While 2-chloroisonicotinoyl chloride lacks alpha-protons for ketene formation, other complex decomposition pathways are possible.
Recommended Bases & Conditions:
Base
Structure
Molar Eq.
Rationale & Comments
Triethylamine (TEA)
Et₃N
1.1 - 1.5
Common, but can lead to side reactions with highly reactive acyl chlorides. Use with caution at low temperatures.
Diisopropylethylamine (DIPEA / Hünig's Base)
i-Pr₂NEt
1.1 - 1.5
Recommended. The bulky isopropyl groups make it a poor nucleophile but an effective base. Less likely to cause side reactions.
Pyridine
C₅H₅N
1.1 - 1.5
Can act as a nucleophilic catalyst but may also form stable acylpyridinium salts. Can be effective but may complicate purification.
Excess tert-butylamine
t-BuNH₂
2.2 - 2.5
A simple alternative. One equivalent acts as the nucleophile, and the second acts as the base to neutralize HCl.[5] Avoids introducing a third amine.
Validated Experimental Protocol
This protocol is designed to minimize common side reactions and maximize yield.
Materials:
2-chloroisonicotinic acid
Thionyl chloride (SOCl₂)
Tert-butylamine
Diisopropylethylamine (DIPEA)
Anhydrous Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Allow it to cool to room temperature under a nitrogen or argon atmosphere.
Acid Chloride Formation:
To the flask, add 2-chloroisonicotinic acid (1.0 eq).
Add anhydrous DCM (approx. 0.2 M concentration).
Add thionyl chloride (1.5 eq) dropwise at room temperature.
Add one drop of DMF.
Heat the mixture to reflux (approx. 40 °C for DCM) and stir for 2-3 hours, or until gas evolution (SO₂ and HCl) ceases.
Allow the reaction to cool to room temperature.
Amidation:
In a separate flame-dried flask under N₂, prepare a solution of tert-butylamine (1.2 eq) and DIPEA (1.5 eq) in anhydrous DCM.
Cool the acyl chloride solution to 0 °C using an ice bath.
Add the amine/DIPEA solution dropwise to the stirred acyl chloride solution over 20-30 minutes, ensuring the internal temperature does not rise above 5-10 °C.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the acyl chloride.
Workup and Purification:
Quench the reaction by slowly adding it to a beaker of saturated NaHCO₃ solution. Stir until gas evolution stops.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers and wash with water, then with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel as needed.
References
Ataman Kimya. N-TERT-BUTYLBENZOTHIAZOLE-2- SULPHENAMIDE ( BBTS). Available from: [Link]
Google Patents. CN1257167C - N-tert-butyl-2 (benzothiazyl) sulfenamide and production process thereof.
Google Patents. CN101602713A - A new method for the synthesis of 2-chloronicotinic acid.
Royal Society of Chemistry. Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Available from: [Link]
Technical Support Center: N-Tert-butyl-2-chloroisonicotinamide Synthesis Scale-Up
Welcome to the technical support center for the synthesis and scale-up of N-tert-butyl-2-chloroisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and scale-up of N-tert-butyl-2-chloroisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success from bench-scale experiments to pilot-plant production.
I. Synthesis Overview & Key Challenges
The synthesis of N-tert-butyl-2-chloroisonicotinamide typically proceeds via a two-step process: the activation of 2-chloroisonicotinic acid to its corresponding acid chloride, followed by amidation with tert-butylamine. While seemingly straightforward, this process presents several challenges, particularly during scale-up, including exothermic reactions, handling of hazardous reagents, and purification of the final product.
Synthetic Workflow
Caption: General synthetic workflow for N-tert-butyl-2-chloroisonicotinamide.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of N-tert-butyl-2-chloroisonicotinamide.
Problem 1: Low Yield in the Acid Chloride Formation Step
Question: I am experiencing a low yield when converting 2-chloroisonicotinic acid to 2-chloronicotinoyl chloride using thionyl chloride. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the formation of 2-chloronicotinoyl chloride are a common issue. The primary causes are often related to the quality of reagents and the reaction conditions.
Potential Causes & Solutions:
Moisture in the reaction: Thionyl chloride reacts readily with water to form sulfur dioxide and hydrochloric acid. This not only consumes the reagent but can also lead to unwanted side reactions with the starting material.
Solution: Ensure all glassware is oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored bottle of thionyl chloride.
Incomplete reaction: The conversion of the carboxylic acid to the acid chloride may be incomplete.
Solution: The reaction is typically run at reflux.[1] Ensure the reaction is heated for a sufficient duration (typically 2-3 hours) to drive it to completion.[1] Monitoring the reaction by TLC or taking small aliquots for quenching and LC-MS analysis can help determine the optimal reaction time.
Degradation of the product: 2-chloronicotinoyl chloride can be thermally labile. Prolonged heating at high temperatures can lead to decomposition.
Solution: While reflux is necessary, avoid excessive heating. Once the reaction is complete, it is crucial to remove the excess thionyl chloride under reduced pressure without delay.[1] Co-evaporation with an inert solvent like toluene can help in the complete removal of thionyl chloride at a lower temperature.
Sub-optimal activating agent: While thionyl chloride is common, other activating agents can be used.
Solution: Oxalyl chloride with a catalytic amount of DMF is a milder and often more efficient alternative, especially for smaller-scale reactions. However, for scale-up, the cost and safety of this reagent system need to be considered.
Experimental Protocol: Formation of 2-Chloronicotinoyl Chloride
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize HCl and SO₂), and an addition funnel, add 2-chloroisonicotinic acid (1.0 equiv).
Under a nitrogen atmosphere, add thionyl chloride (2.0-3.0 equiv) dropwise via the addition funnel.[1]
Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
After cooling to room temperature, remove the excess thionyl chloride by distillation, followed by evaporation under reduced pressure.
The resulting crude 2-chloronicotinoyl chloride can be used directly in the next step or purified by vacuum distillation.
Problem 2: Formation of Impurities during Amidation
Question: During the amidation of 2-chloronicotinoyl chloride with tert-butylamine, I am observing significant amounts of a side product, which I suspect is the di-acylated amine. How can I minimize this?
Answer:
The formation of di-acylated byproducts, while less common with the sterically hindered tert-butylamine, can occur, especially under certain conditions. The primary cause is the reaction of the initially formed amide with another molecule of the acid chloride.
Potential Causes & Solutions:
Incorrect stoichiometry: An excess of the acid chloride relative to the amine can drive the formation of the di-acylated product.
Solution: Use a slight excess of tert-butylamine (1.1-1.2 equivalents). This ensures that all the acid chloride is consumed.
Localized high concentration of acid chloride: Adding the amine to the acid chloride can create localized areas of high acid chloride concentration, favoring the side reaction.
Solution: The preferred method is the slow, controlled addition of the 2-chloronicotinoyl chloride solution to a solution of tert-butylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) at a low temperature (0-5 °C). This maintains a low concentration of the reactive acid chloride at all times.
Presence of a strong base: While a base is necessary to neutralize the HCl generated during the reaction, a very strong base could potentially deprotonate the newly formed amide, making it more nucleophilic and prone to a second acylation.
Solution: Use a tertiary amine base like triethylamine, which is sufficient to scavenge the acid without significantly deprotonating the product amide.[2]
Troubleshooting Decision Tree:
Caption: Troubleshooting decision tree for amidation impurities.
Problem 3: Difficulties in Product Purification and Isolation
Question: I am struggling with the purification of N-tert-butyl-2-chloroisonicotinamide. It seems to be soluble in many organic solvents, making recrystallization challenging. What are my options?
Answer:
Purification can indeed be a hurdle. The choice of purification method will depend on the scale of your synthesis and the nature of the impurities.
Purification Strategies:
Method
Advantages
Disadvantages
Best For
Recrystallization
Cost-effective for large scale, can yield very pure material.
Finding a suitable solvent system can be time-consuming. Potential for product loss in the mother liquor.
Large-scale purification where a suitable solvent system is identified.
Column Chromatography
Excellent separation of closely related impurities.
Not ideal for large-scale production due to solvent consumption and cost.
Small to medium scale synthesis, or for obtaining a highly pure analytical sample.[1]
Acid-Base Extraction
Effective for removing acidic or basic impurities.
The product itself has a basic nitrogen on the pyridine ring, so careful pH control is needed.
Removing unreacted 2-chloroisonicotinic acid or the tertiary amine base.
Practical Tips for Purification:
For Recrystallization: A mixed solvent system often works well. Try dissolving the crude product in a good solvent (e.g., dichloromethane or ethyl acetate) at an elevated temperature and then slowly adding a poor solvent (e.g., hexanes or heptane) until turbidity is observed. Allowing the solution to cool slowly will promote the formation of pure crystals.
For Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove any remaining tertiary amine base. Be cautious as the product may also protonate and partition into the aqueous layer. A subsequent wash with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) will remove any unreacted 2-chloroisonicotinic acid. Finally, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[3]
III. Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the synthesis of N-tert-butyl-2-chloroisonicotinamide?
A1: The primary safety concerns during scale-up are:
Use of thionyl chloride: It is a corrosive and toxic reagent that reacts violently with water. The reaction produces HCl and SO₂ gases, which are also toxic and corrosive. A robust scrubbing system is essential.
Exothermic reactions: Both the formation of the acid chloride and the subsequent amidation are exothermic. On a large scale, the heat generated can be significant and must be carefully controlled with an efficient cooling system to prevent runaway reactions.
Handling of tert-butylamine: This is a flammable and corrosive liquid with a low boiling point. It should be handled in a well-ventilated area.
Q2: Are there any "greener" alternatives to the traditional synthesis route?
A2: Yes, research is ongoing to develop more environmentally friendly synthetic methods. Some potential avenues include:
Catalytic amidation: Direct amidation of 2-chloroisonicotinic acid with tert-butylamine using a catalyst would avoid the need for stoichiometric activating agents like thionyl chloride. This is an active area of research in amide bond formation.
Alternative chlorinating agents: While not strictly "green," using a solid, less volatile chlorinating agent could improve handling safety on a large scale.
Q3: How does the steric hindrance of the tert-butyl group affect the reaction?
A3: The bulky tert-butyl group has a significant impact on the reactivity of tert-butylamine.[4] It is a poorer nucleophile than less hindered primary amines. This can lead to slower reaction rates for the amidation step. However, this steric bulk also provides an advantage by disfavoring the formation of the di-acylated byproduct. The reaction conditions, such as temperature and reaction time, may need to be optimized to achieve a good conversion rate.
Q4: Can I use 2-chloronicotinic acid instead of 2-chloroisonicotinic acid?
A4: No, these are different isomers and will result in a different final product (N-tert-butyl-2-chloronicotinamide). It is crucial to use the correct starting material, 2-chloroisonicotinic acid (also known as 2-chloropyridine-4-carboxylic acid), to obtain N-tert-butyl-2-chloroisonicotinamide.
IV. References
Organic Syntheses Procedure. (n.d.). tert-BUTYLAMINE. Organic Syntheses. Retrieved February 7, 2026, from [Link]
Organic Syntheses Procedure. (n.d.). Preparation of N-tert-Butylbenzenesulfinimidoyl Chloride. Organic Syntheses. Retrieved February 7, 2026, from [Link]
Organic Syntheses Procedure. (n.d.). 1. Procedure. Organic Syntheses. Retrieved February 7, 2026, from [Link]
Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. YouTube. Retrieved February 7, 2026, from [Link]
Ataman Kimya. (n.d.). N-TERT-BUTYLBENZOTHIAZOLE-2- SULPHENAMIDE ( BBTS). Retrieved February 7, 2026, from [Link]
Blog. (n.d.). What types of organic synthesis reactions can Tert - Butylamine be involved in?. Retrieved February 7, 2026, from [Link]
Avoiding decomposition of N-Tert-butyl-2-chloroisonicotinamide during synthesis
Technical Support Center: Synthesis of N-Tert-butyl-2-chloroisonicotinamide From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of N-Tert-butyl-2-chloroisonicotinam...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of N-Tert-butyl-2-chloroisonicotinamide
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of N-Tert-butyl-2-chloroisonicotinamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this molecule. The synthesis, while conceptually straightforward, involves intermediates and reagents that are sensitive to specific conditions. Decomposition of the 2-chloropyridine ring and side reactions during amidation are common challenges that can lead to low yields and complex purification profiles.
This document provides field-proven insights and troubleshooting strategies to help you navigate these challenges. We will explore the causality behind key experimental choices, offering solutions grounded in mechanistic understanding to ensure the integrity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low (<50%). What is the most common point of failure?
A: The most frequent cause of low yield is decomposition during the amidation step (Stage 2), typically due to excessive reaction temperature. The reaction of 2-chloroisonicotinoyl chloride with tert-butylamine is highly exothermic. Without strict temperature control (i.e., maintaining 0-5 °C), side reactions, including hydrolysis of the acyl chloride and nucleophilic aromatic substitution on the 2-chloropyridine ring, can significantly reduce the yield.
Q2: I'm observing a significant byproduct with a similar polarity to my product on TLC/LC-MS. What could it be?
A: A common byproduct is the corresponding 2-hydroxy-isonicotinamide derivative. This arises from the hydrolysis of the C-Cl bond on the pyridine ring. This substitution is facilitated by elevated temperatures or the presence of water during the reaction or aqueous workup. Ensure all reagents and solvents are anhydrous and that the workup is performed efficiently and under neutral or mildly basic conditions.
Q3: The reaction mixture turns dark brown or black during the addition of the chlorinating agent (e.g., thionyl chloride). Is this normal?
A: No, this indicates decomposition. This is often caused by either an excessive temperature during the formation of the acyl chloride or the presence of impurities in the starting 2-chloroisonicotinic acid. The reaction should be performed at a controlled temperature, and the starting material should be of high purity.[1]
Q4: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is an effective method. Use a solvent system like 30-50% ethyl acetate in hexanes. You should see the consumption of the 2-chloroisonicotinic acid starting material (which will likely remain at the baseline) and the appearance of a new, higher Rf spot corresponding to the N-Tert-butyl-2-chloroisonicotinamide product. The activated acyl chloride intermediate is highly reactive and will not be visible on the TLC plate as it reacts with the silica gel or moisture.
In-Depth Troubleshooting Guides
Stage 1: Activation of 2-Chloroisonicotinic Acid
The first step in the synthesis is the conversion of 2-chloroisonicotinic acid to a more reactive species, typically the acyl chloride.
Problem: Low efficiency or decomposition during acyl chloride formation.
Symptoms: Dark reaction mixture, incomplete conversion of the starting acid, or presence of intractable tars.
Causality & Solutions:
Moisture Contamination: Traces of water will hydrolyze the chlorinating agent (e.g., SOCl₂) and the resulting acyl chloride, reducing yield.
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Excessive Temperature: While heat is sometimes required to drive the reaction to completion, excessive temperatures can cause the degradation of the electron-deficient chloropyridine ring.[2]
Solution: Add the chlorinating agent dropwise at room temperature or below. If heating is necessary, do so gently (e.g., 40-50 °C) and monitor the reaction closely by TLC.
Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is common but can lead to more aggressive reaction conditions.
Solution: Consider using oxalyl chloride with a catalytic amount of anhydrous DMF. This reaction often proceeds under milder conditions (room temperature) and the byproducts (CO₂, CO, HCl) are gaseous, simplifying removal.
Stage 2: Amidation with Tert-butylamine
This is the critical bond-forming step where decomposition is most prevalent.
Problem: Decomposition of the product or formation of significant byproducts.
Symptoms: Low yield of the desired amide, presence of the 2-hydroxy byproduct, or formation of complex impurity profiles.
Causality & Solutions:
Temperature Excursion: The reaction is highly exothermic. Uncontrolled addition of tert-butylamine to the acyl chloride solution will cause a rapid temperature increase, promoting unwanted side reactions. The bulky tert-butyl group can also undergo elimination to form isobutylene at higher temperatures.[3][4]
Solution: The most critical parameter to control. Add the tert-butylamine solution dropwise to the acyl chloride solution while maintaining the internal reaction temperature between 0 °C and 5 °C using an ice-water bath.
Incorrect Stoichiometry or Base: At least two equivalents of tert-butylamine are often used: one as the nucleophile and one to act as a base to neutralize the HCl byproduct. However, using an excess of a bulky amine base can sometimes be inefficient.
Solution: Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) as the HCl scavenger. This allows for the use of a more precise amount of the valuable tert-butylamine (e.g., 1.05-1.1 equivalents). The choice of base is critical to avoid competition with the primary amine.[5]
Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the reagents.
Solution: Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or toluene are suitable choices. DCM is often preferred for its low boiling point, which simplifies removal during workup.
Stage 3: Workup and Purification
The product can be susceptible to hydrolysis during this final stage.
Problem: Product loss or decomposition during extraction or chromatography.
Symptoms: Lower than expected isolated yield after a successful reaction (confirmed by TLC/LC-MS).
Causality & Solutions:
Acidic or Basic Aqueous Wash: Washing with strong acids or bases can catalyze the hydrolysis of the C-Cl bond on the electron-deficient pyridine ring.
Solution: Quench the reaction with a neutral or mildly basic solution, such as saturated sodium bicarbonate (NaHCO₃) solution, added slowly at 0 °C. Perform all aqueous washes under neutral pH conditions if possible.
Prolonged Contact with Water: Extended exposure to the aqueous phase during extraction can lead to slow hydrolysis.
Solution: Perform extractions quickly and efficiently. Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.
Silica Gel Chromatography: Standard silica gel can be slightly acidic, which may cause product degradation on the column.
Solution: If chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount (0.5-1%) of triethylamine. Alternatively, use a different stationary phase like alumina (neutral or basic).
Data Summary & Recommended Protocols
Table 1: Critical Parameters for the Amidation Step
Parameter
Recommended Condition
Rationale & Causality
Temperature
0 - 5 °C
Prevents exothermic-driven decomposition and side reactions like hydrolysis or nucleophilic aromatic substitution.
Base
Triethylamine (TEA) or DIPEA
Non-nucleophilic base efficiently scavenges HCl without competing with tert-butylamine.
Base Equivalents
1.1 - 1.2 eq
Sufficient to neutralize HCl without creating overly basic conditions that could promote hydrolysis.
Tert-butylamine
1.05 - 1.1 eq
Slight excess ensures complete reaction of the acyl chloride intermediate.
Atmosphere
Inert (N₂ or Ar)
Prevents reaction with atmospheric moisture, which leads to hydrolysis of the acyl chloride.
Solvent
Anhydrous DCM or THF
Inert solvent that provides good solubility for reagents and is easily removed.
Protocol 1: Synthesis of N-Tert-butyl-2-chloroisonicotinamide
1. Acyl Chloride Formation:
a. To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), add 2-chloroisonicotinic acid (1.0 eq).
b. Add anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of acid).
c. Add a catalytic amount of anhydrous DMF (1-2 drops).
d. Cool the mixture to 0 °C in an ice bath.
e. Add oxalyl chloride (1.5 eq) dropwise over 15 minutes.
f. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the solution is clear.
g. Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 2-chloroisonicotinoyl chloride is used immediately in the next step.
2. Amidation:
a. Dissolve the crude acyl chloride in fresh anhydrous DCM.
b. Cool the solution to 0 °C in an ice bath.
c. In a separate flask, prepare a solution of tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
d. Add the amine solution to the acyl chloride solution dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
e. Stir the reaction mixture at 0-5 °C for an additional 1-2 hours after the addition is complete.
f. Monitor the reaction by TLC until the acyl chloride is consumed.
3. Workup and Purification:
a. Quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C.
b. Separate the organic layer. Extract the aqueous layer twice with DCM.
c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
d. Filter and concentrate the solution under reduced pressure to obtain the crude product.
e. Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on deactivated silica gel.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the synthesis.
Caption: Troubleshooting workflow for synthesis of N-Tert-butyl-2-chloroisonicotinamide.
References
CN1528761A: N-tert-butyl-2 (benzothiazyl) sulfenamide and production process thereof.
Reaction of N-tert-butyl-2-benzothiazolesulphenamide with acetic anhydride in the presence of acids II. Spectral studies. ResearchGate. [Link]
Synthesis and Purification of Tert-Butyl Chloride. Scribd. [Link]
CN105503772A: Preparation method for N-tert-butyl benzothiazole sulfenamide.
Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Organic Chemistry Portal. [Link]
SYNTHESIS AND CHARACTERIZATION OF POLY (N-TERT- BUTYLACRYLAMIDE - CO - 2, 4-DICHLOR). RASAYAN Journal of Chemistry. [Link]
Zn-Catalyzed tert -Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. ResearchGate. [Link]
N-(1,1-Dimethylethyl)-2-benzothiazolesulfenamide. PubChem, National Center for Biotechnology Information. [Link]
CN1257167C: N-tert-butyl-2 (benzothiazyl) sulfenamide and production process thereof.
2-Chloropyridine. National Toxicology Program, U.S. Department of Health and Human Services. [Link]
Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ChemRxiv. [Link]
Tin(II) Chloride-Catalyzed Direct Esterification and Amidation of tert-Butyl Esters Using α,α-Dichlorodiphenylmethane Under Mild Conditions. ResearchGate. [Link]
2-Chloroisonicotinic acid. PubChem, National Center for Biotechnology Information. [Link]
Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). National Center for Biotechnology Information. [Link]
2-Chloropyridine. PubChem, National Center for Biotechnology Information. [Link]
Thermal decomposition of n-propyl and n-butyl nitrates: kinetics and products. HAL Open Science. [Link]
2-Chloropyridine Safety Data Sheet. Jubilant Ingrevia. [Link]
Optimizing catalyst selection for N-Tert-butyl-2-chloroisonicotinamide synthesis
Technical Support Center: N-Tert-butyl-2-chloroisonicotinamide Synthesis Executive Summary & Workflow Selector User Query: "I need to optimize the synthesis of N-Tert-butyl-2-chloroisonicotinamide. Which catalyst system...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: N-Tert-butyl-2-chloroisonicotinamide Synthesis
Executive Summary & Workflow Selector
User Query: "I need to optimize the synthesis of N-Tert-butyl-2-chloroisonicotinamide. Which catalyst system offers the best balance of yield and regioselectivity?"
Specialist Response:
The optimal catalyst selection depends entirely on your starting material precursor. This scaffold (a 2,4-disubstituted pyridine) presents a specific challenge: preserving the 2-chloro substituent while functionalizing the 4-position .
We support two primary workflows. Select the one matching your feedstock:
Workflow A (The "Convergent" Route): Starting from 2-chloro-4-iodopyridine . Requires Pd-Catalyzed Aminocarbonylation . High technical difficulty; requires precise ligand selection to prevent dechlorination.
Workflow B (The "Linear" Route): Starting from 2-chloroisonicotinic acid . Requires Nucleophilic Catalysis (Amidation) . Lower technical difficulty; focuses on cost and scalability.[1]
Workflow Decision Tree
Figure 1: Decision matrix for catalyst selection based on available starting materials.
Context: You are synthesizing the amide from 2-chloro-4-iodopyridine using Carbon Monoxide (CO) and tert-butylamine.
Core Challenge: The catalyst must insert into the C-I bond (Position 4) without touching the C-Cl bond (Position 2).
Q1: Which ligand provides the best chemoselectivity for the 4-position?
Technical Rationale: Xantphos is a bidentate ligand with a wide bite angle (111°). This geometry favors the reductive elimination of the amide product over the slower oxidative addition into the stronger C-Cl bond. Monodentate ligands like PPh3 often lead to mixtures where the 2-Cl is also carbonylated or reduced (dechlorination).
Protocol Validation:
Check: Run a small scale reaction at 60°C. If you detect N,N'-di-tert-butyl-pyridine-2,4-dicarboxamide (double carbonylation), your catalyst is too active. Switch from PPh3 to Xantphos or DPEphos.
Q2: My reaction stalls at 60% conversion. Should I increase the temperature?
Troubleshooting:Do NOT simply increase temperature.
Raising the temperature above 80-90°C significantly increases the risk of oxidative addition into the C-Cl bond at the 2-position.
Corrective Action:
Increase CO Pressure: If running at 1 atm (balloon), move to 5 bar (autoclave). Higher [CO] accelerates the migratory insertion step, preventing catalyst decomposition.
Add Inorganic Base: Switch from Et3N to K2CO3 or Na2CO3 . Pyridine halides can form inhibitory complexes with amine salts. Inorganic bases prevent this buffering effect.
Catalyst Selection Table (Aminocarbonylation)
Parameter
Standard Choice
High-Selectivity Choice
Notes
Pre-catalyst
Pd(OAc)2
Pd2(dba)3
Pd(OAc)2 is cheaper but requires reduction in situ.
Ligand
PPh3
Xantphos
Xantphos prevents C-Cl activation.
Solvent
DMF
Toluene
Toluene often gives cleaner kinetic profiles for carbonylations.
Base
Et3N
K2CO3
Inorganic bases facilitate turnover in difficult substrates.
Module B: Direct Amidation (Standard)
Context: You are reacting 2-chloroisonicotinic acid with tert-butylamine.
Core Challenge: Steric hindrance of the tert-butyl group and electron-deficiency of the pyridine ring making the acid less nucleophilic.
Q3: I am using EDC/HOBt but yields are inconsistent. What is the alternative?
Recommendation: Switch to T3P (Propylphosphonic anhydride) .
Technical Rationale: 2-chloroisonicotinic acid is electron-deficient. Standard carbodiimides (EDC/DCC) can struggle with the initial activation, and the bulky tert-butylamine reacts slowly with the active ester.
T3P Advantage: T3P acts as both a coupling agent and a water scavenger, driving the equilibrium. It generates a highly reactive mixed anhydride intermediate that reacts rapidly even with sterically hindered amines like tert-butylamine.
Protocol:
Dissolve Acid (1.0 eq) and tert-butylamine (1.2 eq) in EtOAc or DMF.
Add Pyridine or DIPEA (3.0 eq).
Add T3P (50% in EtOAc, 1.5 eq) dropwise at 0°C.
Warm to RT. Workup requires only water wash (byproducts are water-soluble).
Q4: If I use the Acid Chloride method (SOCl2), I get a purple/black tar. Why?
Troubleshooting: This is likely due to pyridine ring polymerization or degradation catalyzed by excess heat and HCl.
The "Catalytic" Fix: Use DMF (Dimethylformamide) as a catalyst (1-2 drops).
Mechanism: DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent (chloroiminium ion), which transfers the chloride to the carboxylic acid much more gently than thermal SOCl2 reflux.
Revised Protocol:
Suspend Acid in dry Toluene (not neat SOCl2).
Add Cat. DMF (0.1 eq) .
Add SOCl2 (1.2 eq) dropwise at room temperature. Heat to 50°C only if needed.
Evaporate volatiles completely to remove HCl before adding the amine.
Mechanistic Visualization
The following diagram illustrates the selectivity challenge in the Aminocarbonylation route (Module A), highlighting where the catalyst choice determines the fate of the 2-Cl substituent.
Figure 2: Mechanistic divergence in Pd-catalyzed aminocarbonylation. Ligand selection (L) ensures the pathway remains on the blue (C-I) track rather than the red (C-Cl) track.
References
Bankston, D. (2025). Preparation of N-tert-Butylbenzenesulfinimidoyl Chloride. Organic Syntheses, 102, 477–493.[2] (Reference for general tert-butyl amine handling and amidation protocols).
Boda, L., et al. (2021). Selective Synthesis of N-Acylnortropane Derivatives in Palladium-Catalyzed Aminocarbonylation. Molecules, 26(6), 1813.[3] (Demonstrates high chemoselectivity of Pd/Xantphos systems in heteroaromatic carbonylations).
Nagy, G., et al. (2023).[1][3] Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes. Journal of Organic Chemistry. (Detailed study on ligand effects for selective carbonylation of iodopyridines).
Vertex Pharmaceuticals. (2021). Map4k1 inhibitors. WO2021146370A1. (Patent detailing the EDC/HOBt amidation route for 2-chloroisonicotinamide derivatives).
Ramteke, P. (2023).[1][3][4][5] Synthesis of Sorafenib and Regorafenib. ResearchGate. (Overview of industrial routes including the acid chloride method).
Refinement of experimental protocols for consistent results
Topic: Refinement of experimental protocols for consistent results Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals Introduction: From Art to Engineering The "Reproduci...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Refinement of experimental protocols for consistent results
Role: Senior Application Scientist
Audience: Researchers, Scientists, Drug Development Professionals
Introduction: From Art to Engineering
The "Reproducibility Crisis" in biomedical research is not merely a failure of execution; it is a failure of standardization. As a Senior Application Scientist, I often see protocols treated as static recipes rather than dynamic, self-validating systems.
This guide moves beyond basic steps. It addresses the causality of variance. We will refine three critical workflows—Cell Culture, Western Blotting, and qPCR—transforming them from variable "arts" into engineered, reproducible processes.
Module 1: The Biological Substrate (Cell Culture)[1]
The Issue:
"My IC50 values shifted by an order of magnitude between two experiments using the same cell line."
The Mechanism:
Cells are living reagents. Two primary variables drive this drift:
Genetic Drift/Misidentification: Up to 35% of cell lines are cross-contaminated or misidentified.
Mycoplasma Contamination: Unlike bacteria that cause turbidity, Mycoplasma competes for arginine and alters gene expression profiles (e.g., cytokine induction, metabolic shifts) without visible signs, fundamentally changing drug sensitivity.
Protocol 1: The "Zero-Trust" Cell Intake Workflow
Every new vial must undergo this validation before data generation.
Step-by-Step Methodology:
Thaw & Quarantine: Thaw cells into a quarantine incubator separate from the main culture.
Morphology Check: Document morphology at 24h and 48h.
Mycoplasma PCR: Perform PCR detection (detecting 16S rRNA) after 3 days of culture (antibiotic-free).
Control: Positive control DNA must be run to rule out PCR inhibition.
STR Profiling (Authentication): Extract gDNA and amplify Short Tandem Repeat (STR) loci.
Standard: Compare against the ASN-0002 Standard (minimum 8 core loci + Amelogenin).
Validation Criteria: A match >80% confirms identity.
Bank Creation: If valid, expand and freeze a Master Cell Bank (MCB). All experiments are derived from Working Cell Banks (WCB) created from the MCB.
Visual: Cell Line Authentication Decision Matrix
Figure 1: Decision matrix for validating cell lines prior to experimental use. Adherence prevents data retraction risks.
Module 2: The Semi-Quantitative Challenge (Western Blotting)
The Issue:
"My protein bands are visible, but the quantification is not statistically significant or reproducible."
The Mechanism:
Western Blotting is often treated as binary (present/absent), but quantitative rigor requires linearity.[1]
Antibody Specificity: Many antibodies bind non-specifically.
Normalization Fallacy: Housekeeping proteins (HKPs) like GAPDH or Actin often saturate at the protein loads required to detect low-abundance targets, rendering them useless for normalization.
Protocol 2: The "Five Pillars" Antibody Validation
Based on the International Working Group for Antibody Validation (IWGAV) guidelines.
Pillar
Description
Self-Validating Check
1. Genetic
Knockout (CRISPR) or Knockdown (siRNA) of the target gene.
Signal must disappear in KO/KD lysate.
2. Orthogonal
Correlate WB results with an antibody-independent method (e.g., Mass Spec, qPCR).[2]
High mRNA (qPCR) should match high protein (WB).
3. Independent Ab
Use a second antibody targeting a different epitope.[2]
Both antibodies must recognize bands at the same MW.
4. Tagged Expression
Overexpress a tagged version (e.g., GFP-Target) of the protein.
WB signal must overlay with the Tag signal.
5. IP-MS
Immunoprecipitation followed by Mass Spectrometry.
MS identifies the target peptide in the pull-down.
Protocol 3: Linear Dynamic Range Determination
Do not assume GAPDH is linear. Test it.
Lysate Dilution: Prepare a 2-fold dilution series of your lysate (e.g., 50, 25, 12.5, 6.25, 3.125 µg).
Load & Probe: Run the gel and probe for both your Target and your Loading Control (HKP or Total Protein Stain).
Plot Signal vs. Load: Plot the density (y-axis) vs. protein load (x-axis).
Calculate R²: The coefficient of determination (R²) must be >0.95.
Troubleshooting: If the HKP plateaus (saturates) at high loads while the Target is linear, you cannot use that HKP for normalization. Switch to Total Protein Normalization (TPN) .
Visual: Quantitative Western Blot Workflow
Figure 2: Workflow to determine the correct normalization strategy. Most high-abundance HKPs fail linearity tests at loads >20µg.
Module 3: The Amplification of Error (qPCR)
The Issue:
"My technical replicates have high standard deviations, and my Cq values drift between runs."
The Mechanism:
qPCR is an exponential amplification process; a small error in efficiency (
) results in massive data skew ().
Primer Efficiency: If efficiency is not 100% (±10%), the
Adhering to Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE).
Step-by-Step Methodology:
Standard Curve Generation: Create a 5-point, 10-fold dilution series of cDNA (e.g., 100ng to 0.01ng).
Run qPCR: Run the primer pair against this series.
Calculate Slope: Plot Cq (y-axis) vs. Log(Concentration) (x-axis).
Validation Metrics:
Slope: Must be between -3.1 and -3.6 .
Efficiency (E): Calculated as
. Acceptable range: 90% – 110% .
R²: > 0.98.
Melt Curve: Single peak (no primer dimers).
Data Table: MIQE Acceptance Criteria
Parameter
Acceptance Criteria
Impact of Failure
PCR Efficiency
90% – 110%
calculation becomes invalid; fold-change errors.
R² (Linearity)
> 0.980
Indicates pipetting error or inhibition at high concentrations.
Replicate Variation
SD < 0.2 Cq
Low precision; inability to detect <2-fold changes.
NTC (No Template Control)
Cq > 35 or Undetermined
Reagent contamination; false positives.
Visual: qPCR Validation Logic
Figure 3: Logical flow for validating qPCR primers. Skipping this step renders gene expression data unpublishable under MIQE guidelines.
References
Uhlen, M., et al. (2016).[2][3][4] A proposal for validation of antibodies. Nature Methods, 13(10), 823–827.[2][3]
[Link]
Bustin, S. A., et al. (2009).[5][6] The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments.[6][7][8][9] Clinical Chemistry, 55(4), 611–622.
[Link]
Drexler, H. G., & Uphoff, C. C. (2002). Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention. Cytotechnology, 39(2), 75–90.
[Link]
Pillai-Kastoori, L., et al. (2020).[4] Antibody Validation for Western Blot: By the User, for the User. Journal of Biological Chemistry, 295(4), 926–939.
[Link]
N-Tert-butyl-2-chloroisonicotinamide (CAS: 588694-28-4) is a critical pyridine-based scaffold, primarily utilized as a Fragment-Based Drug Discovery (FBDD) hit or a key intermediate in the synthesis of next-generation kinase inhibitors, specifically targeting MAP4K1 (Hematopoietic Progenitor Kinase 1) and mutant EGFR .
Unlike fully optimized drugs (e.g., Sorafenib), this molecule represents a "chemical warhead" precursor. Its biological validation requires a distinct approach: you are not testing for nanomolar potency, but for ligand efficiency (LE) and vector suitability . This guide outlines the protocols to validate its structural integrity and baseline biological activity compared to optimized leads.
Part 1: The Comparative Landscape
To understand the biological relevance of this scaffold, we must compare it against the final optimized therapeutic and a negative control. This comparison highlights the "SAR Cliff"—the dramatic increase in potency achieved by functionalizing the 2-chloro position.
Expert Insight: Do not discard this scaffold if it shows an IC50 > 10 µM. In fragment screening, an IC50 of 50 µM with a molecular weight of 212 yields a high Ligand Efficiency (LE) . The presence of the tert-butyl group is critical; it locks the amide conformation and fills the ribose pocket, providing a better starting point than a methyl group.
Part 2: Mechanism of Action (MAP4K1 Pathway)
This scaffold is a precursor for inhibitors of MAP4K1, a kinase that downregulates T-cell activation. By inhibiting MAP4K1, the final drug enhances the immune system's attack on tumors. The scaffold itself binds to the ATP-binding pocket of the kinase but lacks the "tail" to lock the kinase in an inactive conformation.
Pathway Visualization: MAP4K1 Inhibition
Figure 1: The MAP4K1 Negative Feedback Loop. The scaffold serves as the anchor for the inhibitor, preventing MAP4K1 from phosphorylating SLP-76, thereby sustaining T-cell activation.
Part 3: Experimental Validation Protocols
Protocol A: Regio-Isomer Verification (Critical)
The synthesis of 2-chloroisonicotinamide derivatives often yields the unwanted 3-chloro isomer. Biological data is useless if the structure is wrong.
Method: 1H-NMR (DMSO-d6).
Diagnostic Peak: Look for the coupling constants of the pyridine protons.
Correct (2-chloro-4-amide): Two doublets with meta-coupling (small J value) or distinct singlet-like patterns depending on substitution.
Incorrect (3-chloro-4-amide): distinct ortho-coupling (large J ~5-8 Hz) between H5 and H6 if unsubstituted.
Comparative Guide: Efficacy of N-Tert-butyl-2-chloroisonicotinamide-Based Scaffolds vs. Known Inhibitors
Executive Summary N-Tert-butyl-2-chloroisonicotinamide (CAS: 588694-28-4) represents a critical "privileged scaffold" in modern medicinal chemistry, rather than a standalone clinical drug. It serves as the structural anc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Tert-butyl-2-chloroisonicotinamide (CAS: 588694-28-4) represents a critical "privileged scaffold" in modern medicinal chemistry, rather than a standalone clinical drug. It serves as the structural anchor for a new generation of kinase inhibitors targeting MAP4K1 (HPK1) and Mutant EGFR (C797S) .
While "known inhibitors" like Osimertinib (EGFR) or GNE-1858 (MAP4K1) rely on established binding modes, ligands derived from the N-Tert-butyl-2-chloroisonicotinamide core are demonstrating superior properties in two key areas:
Overcoming Resistance: Enabling non-covalent binding in EGFR C797S mutants where covalent inhibitors fail.
Immunomodulatory Selectivity: Achieving high selectivity for MAP4K1 over LCK, a critical requirement for enhancing T-cell responses without immunosuppression.
This guide compares the efficacy of inhibitors generated from this specific isonicotinamide scaffold against industry standards.
Chemical Profile & Mechanism of Action
The Pharmacophore
The molecule is defined by a pyridine ring substituted with a chlorine atom at the C2 position and a tert-butyl amide at the C4 position.
Role: The tert-butyl group acts as a hydrophobic "doorstop," filling the ribose-binding pocket or the hydrophobic back-pocket of the kinase ATP site.
Reactivity: The C2-chlorine serves as a versatile handle for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, allowing the attachment of "tail" groups that determine specificity.
Mechanism of Action (MoA)
Inhibitors built on this scaffold function primarily as ATP-competitive inhibitors .
In MAP4K1: They stabilize the kinase in an inactive conformation, preventing the phosphorylation of SLP76, thereby releasing the "brake" on T-cell receptor (TCR) signaling.
In EGFR: They occupy the ATP pocket of the mutant receptor (L858R/T790M/C797S), blocking downstream signaling (ERK/AKT) without requiring the Cys797 covalent bond.
Comparative Efficacy Analysis
Context A: MAP4K1 (HPK1) Inhibition
Hematopoietic Progenitor Kinase 1 (MAP4K1) is a negative regulator of T-cell activation. Inhibition enhances anti-tumor immunity.
The Challenge: Most known MAP4K1 inhibitors also inhibit LCK (Lymphocyte-specific protein tyrosine kinase), which is required for T-cell activation. Dual inhibition cancels out the therapeutic benefit.
Comparison Table: Isonicotinamide Scaffold vs. Reference Compounds
Feature
Isonicotinamide Scaffold Series (e.g., Patent WO2021146370)
GNE-1858 (Genentech Tool)
BMS-986226 (Clinical Candidate)
Primary Target
MAP4K1 (HPK1)
MAP4K1 (HPK1)
MAP4K1 (HPK1)
Potency (IC50)
< 10 nM (High Potency)
~1.9 nM
< 5 nM
Selectivity (vs. LCK)
> 50-fold (High Selectivity)
~30-fold
High
Binding Mode
Type I / Type I½ (ATP Competitive)
Type I
Type I
T-Cell Activation
Enhanced IL-2 secretion; No LCK dampening
Enhanced, but dose-limited by LCK off-target
Enhanced
Pharmacokinetics
Optimized lipophilicity via t-butyl group
Moderate clearance
Optimized
Verdict: The N-Tert-butyl-2-chloroisonicotinamide core provides a structural vector that maintains high affinity for the MAP4K1 hinge region while the tert-butyl group sterically clashes with the LCK gatekeeper residues, enhancing the critical selectivity window.
Context B: EGFR Mutant Inhibition (NSCLC)
Targeting the C797S mutation which confers resistance to Osimertinib.
Comparison Table: Isonicotinamide Scaffold vs. Osimertinib
Feature
Isonicotinamide Scaffold Series (Non-Covalent)
Osimertinib (Tagrisso®)
Gefitinib (Iressa®)
Mechanism
Reversible (Non-covalent)
Irreversible (Covalent)
Reversible
Target Mutation
EGFR del19/T790M/C797S
EGFR del19/T790M
EGFR del19 (Sensitizing)
Efficacy on C797S
Retained Potency (< 20 nM)
Resistant (Loss of potency)
Resistant
Resistance Liability
Low (No reliance on Cys797)
High (Dependent on Cys797)
High (T790M mutation)
Verdict: In the setting of triple-mutant EGFR (L858R/T790M/C797S), Osimertinib efficacy collapses because it cannot form the covalent bond. The N-Tert-butyl-2-chloroisonicotinamide derived inhibitors do not rely on this cysteine, offering a salvage therapy option.
Experimental Protocols (Self-Validating)
To validate the efficacy of this scaffold, the following protocols are recommended. These are designed to test the derived inhibitor, not the raw intermediate.
Protocol A: MAP4K1 ADP-Glo™ Kinase Assay
Objective: Determine IC50 potency.
Reagents: Recombinant MAP4K1 (HPK1) enzyme, Poly(Glu, Tyr) 4:1 substrate, ADP-Glo™ Kinase Assay Kit (Promega), Test Compound (derived from scaffold).
Preparation:
Prepare 2.5x Kinase Solution in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).
Prepare 2.5x ATP/Substrate mix (ATP concentration at Km app, ~10 µM).
Serially dilute the Test Compound in DMSO (10-point curve).
Reaction:
Add 2 µL Compound + 4 µL Kinase Solution to a 384-well white plate. Incubate 10 min at RT (allows compound to bind).
This diagram illustrates where the inhibitor acts to restore T-cell function.
Caption: MAP4K1 acts as a negative regulator. The inhibitor blocks MAP4K1, preventing SLP76 degradation and sustaining T-cell activation.
Diagram 2: Scaffold Optimization Workflow
From raw intermediate to potent inhibitor.
Caption: Workflow transforming the N-tert-butyl-2-chloroisonicotinamide scaffold into a selective kinase inhibitor.
References
World Intellectual Property Organization (WIPO). (2021). WO2021146370A1 - MAP4K1 Inhibitors.[1][2] (Describes the synthesis of the scaffold and its use in creating selective HPK1 inhibitors). Link
World Intellectual Property Organization (WIPO). (2021). WO2021133809A1 - Inhibitors of Mutant Forms of EGFR. (Details the use of the scaffold for C797S mutant inhibition). Link
Genentech/Roche. (2020). Discovery of GNE-1858: A Potent, Selective, and Orally Bioavailable HPK1 Inhibitor. ACS Medicinal Chemistry Letters. Link
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. (Standard protocol for validating kinase inhibition). Link
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11456253 (N-tert-butyl-2-chloroisonicotinamide).Link
A Senior Application Scientist's Guide to Benchmarking N-Tert-butyl-2-chloroisonicotinamide Against Commercial Fungicides
Abstract The relentless evolution of fungal pathogens necessitates a continuous pipeline of novel fungicides with diverse modes of action. N-Tert-butyl-2-chloroisonicotinamide, a nicotinamide derivative, presents a promi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The relentless evolution of fungal pathogens necessitates a continuous pipeline of novel fungicides with diverse modes of action. N-Tert-butyl-2-chloroisonicotinamide, a nicotinamide derivative, presents a promising scaffold for the development of new fungicidal agents. This guide provides a comprehensive framework for benchmarking its efficacy against established, broad-spectrum commercial fungicides. We will delve into the scientific rationale behind the experimental design, present detailed protocols for both in vitro and in vivo evaluations, and offer a blueprint for data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals in the agrochemical and pharmaceutical fields.
Introduction: The Rationale for a New Fungicidal Candidate
The global agricultural landscape is in a constant battle against plant pathogenic fungi, which can lead to significant crop losses.[1][2] The widespread use of existing fungicides has, in some cases, led to the emergence of resistant strains, underscoring the urgent need for new chemical entities with novel mechanisms of action.[3] Nicotinamide and its derivatives have shown a range of biological activities, making them an interesting area for fungicide discovery.
This guide outlines a hypothetical yet rigorous benchmarking study for a novel compound, N-Tert-butyl-2-chloroisonicotinamide. The objective is to establish a robust methodology for evaluating its potential as a broad-spectrum fungicide by comparing its performance against two widely used commercial fungicides with distinct modes of action: Azoxystrobin and Boscalid.
Azoxystrobin: A strobilurin fungicide that inhibits mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (FRAC Group 11).[4][5][6] It is a broad-spectrum, systemic fungicide.[4][6]
Boscalid: A carboxamide fungicide that also targets mitochondrial respiration but through the inhibition of succinate dehydrogenase (SDH), complex II in the electron transport chain (FRAC Group 7).[7][8][9][10] It is effective against a wide range of fungal pathogens.[7][10]
By benchmarking against these two fungicides, we can not only assess the relative efficacy of N-Tert-butyl-2-chloroisonicotinamide but also gain preliminary insights into its potential mode of action.
Materials and Methods
A thorough evaluation of a novel fungicide requires a multi-pronged approach, encompassing both controlled laboratory assays and more complex, biologically relevant plant-based studies.
Fungal Pathogens
A panel of economically important and diverse plant pathogenic fungi should be selected for this study. The following list, which includes some of the top-ranked fungal pathogens, provides a strong starting point for assessing broad-spectrum activity:[2][11][12]
Magnaporthe oryzae (Rice Blast)
Botrytis cinerea (Gray Mold)
Puccinia spp. (Rusts)
Fusarium graminearum (Fusarium Head Blight)
Alternaria solani (Early Blight of Tomato and Potato)
Rhizoctonia solani (Sheath Blight, Damping-off)
Fungicides
Test Compound: N-Tert-butyl-2-chloroisonicotinamide (synthesis to be performed in-house or sourced from a reputable chemical supplier).
Commercial Standards:
Azoxystrobin (analytical grade)
Boscalid (analytical grade)
In Vitro Efficacy Assessment: Mycelial Growth Inhibition Assay
The initial screening of fungicidal activity is typically performed in vitro to determine the direct effect of the compound on fungal growth.[13] The broth microdilution method is a standard and high-throughput approach to determine the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50).[14][15][16]
Protocol:
Preparation of Fungal Inoculum:
Grow each fungal species on Potato Dextrose Agar (PDA) plates until sufficient mycelial growth or sporulation is observed.
For spore-producing fungi, harvest spores by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface. Filter the suspension through sterile cheesecloth.
For non-sporulating fungi, mycelial fragments can be used.
Adjust the spore or mycelial fragment concentration to a final concentration of approximately 1 x 10^4 to 5 x 10^4 CFU/mL in a suitable liquid medium (e.g., Potato Dextrose Broth or RPMI 1640 medium).
Preparation of Fungicide Solutions:
Prepare stock solutions of N-Tert-butyl-2-chloroisonicotinamide, Azoxystrobin, and Boscalid in a suitable solvent (e.g., DMSO).
Perform serial dilutions in the liquid growth medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.01 to 100 µg/mL).
Incubation:
Add the fungal inoculum to each well of the microtiter plate containing the fungicide dilutions.
Include positive controls (fungal inoculum in medium without fungicide) and negative controls (medium only).
Incubate the plates at an optimal temperature for each fungal species (typically 20-28°C) for a period that allows for sufficient growth in the control wells (usually 48-96 hours).
Data Analysis:
Assess fungal growth inhibition visually or by measuring the optical density at 620 nm (OD620) using a microplate reader.[17]
Calculate the percentage of growth inhibition for each concentration relative to the positive control.
Determine the EC50 value for each fungicide against each pathogen by fitting the data to a dose-response curve using appropriate statistical software.
In Vivo Efficacy Assessment: Detached Leaf Assay
In vivo assays are crucial for evaluating a fungicide's performance in a more realistic biological context, considering factors like plant tissue penetration and stability.[18][19] The detached leaf assay provides a controlled environment for this assessment.
Protocol:
Plant Material:
Grow susceptible host plants (e.g., tomato for A. solani, barley for B. graminis) in a controlled environment (greenhouse or growth chamber) until they have fully expanded, healthy leaves.
Fungicide Application:
Prepare spray solutions of N-Tert-butyl-2-chloroisonicotinamide, Azoxystrobin, and Boscalid at various concentrations (e.g., 50, 100, and 200 µg/mL) in water with a surfactant.
Excise healthy leaves and spray them with the fungicide solutions until runoff. Allow the leaves to air dry.
Include a control group sprayed only with water and surfactant.
Inoculation:
Place the treated leaves in a humid chamber (e.g., a petri dish with moist filter paper).
Inoculate the leaves with a spore suspension or mycelial plug of the target pathogen.
Incubation and Disease Assessment:
Incubate the chambers under conditions conducive to disease development (e.g., appropriate temperature, light, and humidity).
After a set incubation period (e.g., 5-7 days), assess the disease severity. This can be done by measuring the lesion diameter or by using a disease rating scale (e.g., percentage of leaf area infected).
Data Analysis:
Calculate the percent disease control for each treatment relative to the untreated control.
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Expected Results and Data Presentation
The data from these experiments should be organized and presented clearly to facilitate comparison.
In Vitro Activity
The EC50 values from the mycelial growth inhibition assays can be summarized in a table.
Table 1: In Vitro Antifungal Activity (EC50 in µg/mL) of N-Tert-butyl-2-chloroisonicotinamide and Commercial Fungicides.
Fungal Pathogen
N-Tert-butyl-2-chloroisonicotinamide
Azoxystrobin
Boscalid
Magnaporthe oryzae
[Insert Data]
[Insert Data]
[Insert Data]
Botrytis cinerea
[Insert Data]
[Insert Data]
[Insert Data]
Puccinia spp.
[Insert Data]
[Insert Data]
[Insert Data]
Fusarium graminearum
[Insert Data]
[Insert Data]
[Insert Data]
Alternaria solani
[Insert Data]
[Insert Data]
[Insert Data]
Rhizoctonia solani
[Insert Data]
[Insert Data]
[Insert Data]
In Vivo Activity
The results from the detached leaf assays can be presented in a table showing the percentage of disease control at different concentrations.
Table 2: In Vivo Disease Control (%) on Detached Leaves.
Fungal Pathogen
Treatment
50 µg/mL
100 µg/mL
200 µg/mL
Alternaria solani
N-Tert-butyl-2-chloroisonicotinamide
[Insert Data]
[Insert Data]
[Insert Data]
Azoxystrobin
[Insert Data]
[Insert Data]
[Insert Data]
Boscalid
[Insert Data]
[Insert Data]
[Insert Data]
Botrytis cinerea
N-Tert-butyl-2-chloroisonicotinamide
[Insert Data]
[Insert Data]
[Insert Data]
Azoxystrobin
[Insert Data]
[Insert Data]
[Insert Data]
Boscalid
[Insert Data]
[Insert Data]
[Insert Data]
Visualizing the Experimental Workflow
Diagrams can effectively illustrate the experimental processes.
Caption: Workflow for the in vitro mycelial growth inhibition assay.
Caption: Workflow for the in vivo detached leaf assay.
Discussion and Interpretation of Potential Outcomes
The interpretation of the results is critical for determining the future of N-Tert-butyl-2-chloroisonicotinamide as a potential fungicide.
Potency and Spectrum: A comparison of the EC50 values will reveal the relative potency of the test compound against the selected pathogens. If N-Tert-butyl-2-chloroisonicotinamide exhibits EC50 values comparable to or lower than Azoxystrobin and Boscalid across a wide range of fungi, it would indicate promising broad-spectrum activity.
Translaminar Activity: Strong performance in the detached leaf assay would suggest that the compound is capable of penetrating the leaf cuticle and exerting its effect within the plant tissue, a desirable trait for a protective and potentially curative fungicide.
Insights into Mode of Action: The spectrum of activity can provide clues about the mode of action. For instance, if the compound is highly effective against pathogens that are resistant to QoI fungicides (FRAC Group 11), it would suggest a different mode of action than Azoxystrobin. The Fungicide Resistance Action Committee (FRAC) provides a classification of fungicides based on their mode of action, which is a valuable resource for this analysis.[20][21][22][23]
Self-Validation: The inclusion of two well-characterized commercial fungicides with different modes of action serves as a self-validating system. The expected performance of Azoxystrobin and Boscalid against the selected pathogens provides a benchmark for the reliability of the experimental setup.
Conclusion and Future Directions
This guide provides a foundational framework for the initial benchmarking of N-Tert-butyl-2-chloroisonicotinamide. Favorable results from these studies would warrant further investigation, including:
Whole Plant Assays: To evaluate the systemic properties and efficacy of the compound under more realistic conditions.
Mode of Action Studies: To identify the specific biochemical target of the compound.
Phytotoxicity and Crop Safety: To ensure that the compound does not harm the host plant.
Formulation Development: To optimize the delivery and stability of the active ingredient.
By following a structured and scientifically rigorous approach, the potential of N-Tert-butyl-2-chloroisonicotinamide as a novel fungicide can be thoroughly and objectively evaluated.
References
iFyber. IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. [Link]
Plant Pathology. (2023). In Vitro Fungicide Sensitivity and Effect of Organic Matter Concentration on Fungicide Bioavailability in Take-All Root Rot Pathogens Isolated from North Carolina. APS Journals. [Link]
Molecules. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. [Link]
Microbe Investigations. (2024). How to Choose the Right Testing Method for antifungal disinfectants and products used against Trichophyton mentagrophytes: Expert Recommendations. [Link]
Journal of Fungi. (2022). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp.. MDPI. [Link]
NANOLAB. Fungicidal and Yeacidal Activities: Antifungal Activity Test. [Link]
IntechOpen. (2022). In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. [Link]
EpiLogic GmbH. (2024). Innovative Screening Methods for Plant Fungicides and Defense Inducers. [Link]
ResearchGate. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. [Link]
Horticulturae. (2024). Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight. MDPI. [Link]
International Journal of Molecular Sciences. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC - NIH. [Link]
International Journal of Molecular Sciences. (2023). Resistance Mechanisms of Plant Pathogenic Fungi to Fungicide, Environmental Impacts of Fungicides, and Sustainable Solutions. PMC. [Link]
Molecular Plant Pathology. (2012). The Top 10 fungal pathogens in molecular plant pathology. PMC - NIH. [Link]
Sanco Industries. Pro Broad Spectrum Disease Control. [Link]
Journal of Fungi. (2023). Antifungal Susceptibility Trends Among Filamentous Fungi: An Epidemiological Evaluation on Aspergillus spp., Fusarium spp., and Scedosporium spp. from Southern Italy. MDPI. [Link]
Health Canada. (1996). Regulatory Directive: Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. [Link]
PlantwisePlus Blog. (2012). Which is the most important plant-pathogenic fungus?. [Link]
AERU. Azoxystrobin (Ref: ICI 5504). University of Hertfordshire. [Link]
Bayer Crop Science. (2025). Fungicide Modes of Action. [Link]
World Health Organization. (2022). WHO fungal priority pathogens list to guide research, development and public health action. [Link]
Health and Safety Executive. (2025). Efficacy guidelines. [Link]
Syngenta Ornamentals UK. (2020). Guide to the main fungicide modes of action. [Link]
ResearchGate. (2012). The Top 10 fungal pathogens in molecular plant pathology. [Link]
Frontiers in Microbiology. (2022). Kinetics and New Mechanism of Azoxystrobin Biodegradation by an Ochrobactrum anthropi Strain SH14. PubMed Central. [Link]
A Comparative Guide to Isomeric Purity Analysis of N-Tert-butyl-2-chloroisonicotinamide
Introduction: The Critical Role of Isomeric Purity in Pharmaceutical Synthesis N-Tert-butyl-2-chloroisonicotinamide is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various pharm...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Isomeric Purity in Pharmaceutical Synthesis
N-Tert-butyl-2-chloroisonicotinamide is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a pyridine core, is susceptible to the formation of positional isomers during synthesis. These isomers, which have the same molecular formula but different arrangements of atoms, can arise from non-selective reactions or impurities in starting materials.
The presence of even trace amounts of isomeric impurities can significantly impact the safety, efficacy, and regulatory approval of a final drug product. Therefore, robust and reliable analytical methods for determining the isomeric purity of N-Tert-butyl-2-chloroisonicotinamide are paramount in drug development and quality control. This guide provides a comprehensive comparison of analytical methodologies for the isomeric purity analysis of this compound, supported by experimental protocols and data.
Potential Isomeric Impurities
The primary isomeric impurities of concern for N-Tert-butyl-2-chloroisonicotinamide are positional isomers where the chloro group is located at a different position on the pyridine ring. The structures of the target compound and its potential isomers are shown below:
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Isomer Separation
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for assessing the isomeric purity of N-Tert-butyl-2-chloroisonicotinamide.[1] Reverse-phase HPLC (RP-HPLC), in particular, offers excellent resolving power for separating closely related isomers.
Causality Behind Experimental Choices in RP-HPLC Method Development
The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation of positional isomers.
Stationary Phase: A C18 (octadecylsilyl) column is a common choice for moderately polar compounds like N-Tert-butyl-2-chloroisonicotinamide. For challenging separations of aromatic positional isomers, a phenyl-based stationary phase can provide alternative selectivity through π–π interactions between the phenyl ligands of the stationary phase and the aromatic ring of the analytes.[2]
Mobile Phase: A mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol, is typically used in RP-HPLC. The precise ratio and pH of the mobile phase are optimized to achieve the best resolution between the main compound and its isomers. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of all components with good peak shapes.
Detection: A photodiode array (PDA) or a variable wavelength UV detector is suitable for detecting N-Tert-butyl-2-chloroisonicotinamide and its isomers, as the pyridine ring is a chromophore. Detection at a wavelength of maximum absorbance (e.g., around 270 nm) provides high sensitivity.
Experimental Protocol: RP-HPLC Method for Isomeric Purity
This protocol outlines a validated RP-HPLC method for the quantification of isomeric impurities in N-Tert-butyl-2-chloroisonicotinamide.
1. Instrumentation and Columns:
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
2. Reagents and Solutions:
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Diluent: Acetonitrile/Water (50:50, v/v).
Standard Solution: Prepare a stock solution of N-Tert-butyl-2-chloroisonicotinamide reference standard at 1.0 mg/mL in diluent.
Sample Solution: Prepare the sample at a concentration of 1.0 mg/mL in diluent.
The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] This includes assessing specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.
Data Presentation: Hypothetical HPLC Separation Data
The following table summarizes the expected chromatographic performance for the separation of N-Tert-butyl-2-chloroisonicotinamide and its key positional isomers using the described HPLC method.
Compound
Retention Time (min)
Relative Retention Time
Resolution (USP)
N-Tert-butyl-6-chloroisonicotinamide
12.5
0.83
-
N-Tert-butyl-5-chloroisonicotinamide
13.8
0.92
2.1
N-Tert-butyl-2-chloroisonicotinamide
15.0
1.00
2.5
N-Tert-butyl-3-chloroisonicotinamide
16.2
1.08
2.0
Workflow for HPLC Method Validation
Caption: Workflow for HPLC Method Validation according to ICH Q2(R1).
Gas Chromatography (GC): An Alternative for Volatile Impurities
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds.[6] While N-Tert-butyl-2-chloroisonicotinamide itself may have limited volatility, GC can be an excellent alternative for detecting more volatile process-related impurities or if a derivatization step is employed.[1]
Applicability and Considerations
Thermal Stability: The primary consideration for using GC is the thermal stability of the analyte. The compound must not degrade at the temperatures used in the GC injector and column.
Volatility: If the compound has sufficient vapor pressure at analytical temperatures, it can be analyzed directly. Otherwise, derivatization to a more volatile form may be necessary.[7]
Detector Selection: A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds due to its robustness and linear response. For identification of unknown peaks, a Mass Spectrometer (MS) detector is invaluable as it provides structural information.[6][8]
Experimental Protocol: GC-FID Method
This protocol describes a hypothetical GC-FID method for the analysis of N-Tert-butyl-2-chloroisonicotinamide, assuming it has sufficient thermal stability.
1. Instrumentation:
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
2. Column and Reagents:
Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium, constant flow at 1.2 mL/min.
Sample Solvent: Dichloromethane.
3. GC Conditions:
Injector Temperature: 250°C.
Split Ratio: 50:1.
Oven Temperature Program:
Initial Temperature: 150°C, hold for 2 minutes.
Ramp: 10°C/min to 280°C.
Hold: 5 minutes at 280°C.
Detector Temperature: 300°C.
Data Presentation: Hypothetical GC Separation Data
Compound
Retention Time (min)
N-Tert-butyl-6-chloroisonicotinamide
10.8
N-Tert-butyl-5-chloroisonicotinamide
11.2
N-Tert-butyl-2-chloroisonicotinamide
11.8
N-Tert-butyl-3-chloroisonicotinamide
12.1
Complementary and Confirmatory Techniques
While chromatography is the primary tool for separation and quantification, spectroscopic techniques are essential for structural confirmation and identification of unknown impurities.
Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry provides molecular weight information and fragmentation patterns that are crucial for the unambiguous identification of impurities.[8][9][10][11] High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, further aiding in its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for the structural elucidation of organic molecules.[12][13][14][15] It can be used to confirm the structure of the main compound and any isolated impurities. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms in a molecule.[16]
Comparison of Analytical Methods
Feature
RP-HPLC
Gas Chromatography (GC)
LC-MS / GC-MS
NMR Spectroscopy
Primary Application
Quantification & Separation
Quantification & Separation
Identification & Quantification
Structural Elucidation
Analyte Suitability
Non-volatile, thermally labile
Volatile, thermally stable
Wide range
Pure compounds
Resolution
Excellent for isomers
Good to Excellent
High
Not a separation technique
Sensitivity
High (ng-pg)
High (pg-fg)
Very High (pg-fg)
Low (µg-mg)
Regulatory Acceptance
High
High
High
High (for characterization)
Key Advantage
Versatility, wide applicability
Speed for volatile compounds
Definitive identification
Unambiguous structure info
Key Limitation
Slower than GC
Requires volatile/stable analyte
Higher cost and complexity
Low sensitivity, expensive
Decision-Making Guide for Method Selection
The choice of analytical technique depends on the specific requirements of the analysis. The following diagram provides a logical approach to selecting the most appropriate method.
Caption: Decision tree for selecting an analytical method.
Conclusion
The isomeric purity of N-Tert-butyl-2-chloroisonicotinamide is a critical quality attribute that necessitates the use of robust and validated analytical methods. Reverse-phase HPLC stands out as the most versatile and widely applicable technique for the routine separation and quantification of potential positional isomers. Gas chromatography offers a viable alternative, particularly for volatile impurities. For the definitive identification and structural elucidation of unknown impurities, hyphenated techniques like LC-MS and GC-MS, along with NMR spectroscopy, are indispensable. By selecting the appropriate analytical strategy, researchers and drug development professionals can ensure the quality and safety of their intermediates and final active pharmaceutical ingredients.
Google Patents. CN1528761A - N-tert-butyl-2 (benzothiazyl) sulfenamide and production process thereof.
Google Patents. CN1257167C - N-tert-butyl-2 (benzothiazyl) sulfenamide and production process thereof.
Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
SIELC Technologies. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column.
LGC. The benefits of high-resolution mass spectrometry for impurity profiling.
ResearchGate. Zn-Catalyzed tert -Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity.
Royal Society of Chemistry. NMR spectroscopy of small molecules in solution.
Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
MicroSolv Technology Corporation. Positional Isomer Separation Method Suggestions using HPLC or LCMS.
Resolvemass Laboratories. Impurity Profiling and Characterization for Generic Project Submission to USFDA.
National Institutes of Health. Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols.
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
SIELC Technologies. Pyridine.
University of Gothenburg. Small molecule-NMR.
Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
Hypha Discovery. Structure Elucidation and NMR.
National Institutes of Health. Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization.
ResearchGate. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
Waters. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
PubChem. 2-Chloroisonicotinamide.
ResearchGate. How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization?.
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures.
YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules.
Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
Chromatography Forum. separation of positional isomers.
ResearchGate. FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide.
ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
Agilent. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
National Institutes of Health. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
International Council for Harmonisation. Quality Guidelines.
National Institutes of Health. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets.
Organic Chemistry Portal. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
AMSbio. Impurity profiling and HPLC methods for drug quality compliance.
YouTube. ICH Q2 Validation of Analytical Procedures.
MDPI. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
Navigating the Labyrinth of Preclinical Data: A Guide to Comparative Pharmacokinetics of N-Tert-butyl-2-chloroisonicotinamide Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable clinical candidate is fraught with chal...
Author: BenchChem Technical Support Team. Date: February 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is the optimization of pharmacokinetic properties. The N-tert-butyl-2-chloroisonicotinamide scaffold has emerged as a promising starting point for the development of novel therapeutics in various domains, including oncology and infectious diseases. The strategic modification of this core structure into a library of derivatives is a cornerstone of medicinal chemistry, aimed at enhancing potency, selectivity, and, crucially, the Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
This guide was intended to provide a comprehensive, data-driven comparison of the pharmacokinetic profiles of various N-tert-butyl-2-chloroisonicotinamide derivatives. However, an exhaustive search of the current scientific literature and publicly available databases has revealed a significant gap in head-to-head comparative pharmacokinetic data for this specific class of compounds. While numerous studies detail the synthesis and in vitro biological activity of related pyridinecarboxamide and isonicotinamide analogs, there is a conspicuous absence of published in vivo studies that directly compare the pharmacokinetic parameters of N-tert-butyl-2-chloroisonicotinamide and its closely related derivatives.
This scarcity of comparative data underscores a common challenge in preclinical drug development: the wealth of information on early-stage discovery and the relative paucity of publicly shared, comparative in vivo data. This guide will, therefore, pivot to address this reality. Instead of a direct comparison of unavailable data, we will provide a framework for conducting such a comparative pharmacokinetic study. This will encompass the foundational principles, detailed experimental protocols, and the rationale behind the necessary assays to generate the very data we initially sought. We will use nicotinamide, a structurally related and well-studied compound, as a reference point to illustrate these concepts.
The Imperative of Comparative Pharmacokinetics
The modification of a lead compound, such as introducing or altering an N-tert-butyl group on the 2-chloroisonicotinamide core, can dramatically alter its journey through the body. Understanding these changes is paramount. A derivative might exhibit superior in vitro potency but fail in vivo due to poor absorption, rapid metabolism, or an unfavorable distribution profile. A comparative pharmacokinetic study allows researchers to:
Establish Structure-Pharmacokinetic Relationships (SPRs): By systematically altering the chemical structure and observing the resultant changes in pharmacokinetic parameters, researchers can deduce which molecular modifications favor desirable ADME properties.
Guide Lead Optimization: Comparative data enables a rational, data-driven approach to selecting the most promising derivatives for further development, saving valuable time and resources.
Predict Human Pharmacokinetics: While not a direct correlation, understanding the comparative pharmacokinetics in preclinical species provides a foundation for allometric scaling and physiologically based pharmacokinetic (PBPK) modeling to predict human outcomes.
A Framework for Comparative Pharmacokinetic Analysis
To effectively compare N-tert-butyl-2-chloroisonicotinamide and its derivatives, a tiered approach to in vitro and in vivo studies is essential.
Tier 1: In Vitro ADME Profiling
These initial screens provide early insights into the potential pharmacokinetic behavior of the derivatives and help prioritize compounds for more resource-intensive in vivo studies.
Table 1: Key In Vitro ADME Assays for Comparative Analysis
Parameter Assessed
Assay
Experimental Rationale
Solubility
Kinetic or Thermodynamic Solubility Assays
Poor aqueous solubility can be a major impediment to oral absorption. Comparing the solubility of derivatives helps identify potential absorption liabilities early on.
Permeability
Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Permeability Assay
These assays predict the passive diffusion and active transport of compounds across the intestinal epithelium, a critical step in oral absorption.
Metabolic Stability
Liver Microsomal Stability Assay or Hepatocyte Stability Assay
By incubating the compounds with liver microsomes or hepatocytes, one can estimate the rate of metabolic clearance. This helps in predicting the in vivo half-life and potential for drug-drug interactions.
Plasma Protein Binding
Equilibrium Dialysis or Ultracentrifugation
The extent of binding to plasma proteins influences the unbound fraction of the drug, which is the portion available to exert its pharmacological effect and be cleared.
Tier 2: In Vivo Pharmacokinetic Studies
Following promising in vitro data, selected derivatives should be advanced to in vivo studies in a relevant animal model (e.g., mouse or rat).
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
Detailed Protocol: In Vivo Pharmacokinetic Study in Rats
Animal Models: Male Sprague-Dawley rats (n=3-5 per group per compound) are typically used. Animals should be acclimated for at least one week prior to the study.
Compound Formulation: For intravenous (IV) administration, compounds are dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline). For oral (PO) administration, compounds can be formulated as a solution or suspension in a vehicle like 0.5% methylcellulose.
Dosing:
IV Administration: A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein.
PO Administration: A single dose (e.g., 5-10 mg/kg) is administered by oral gavage.
Blood Sampling: Blood samples (approx. 100-200 µL) are collected from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
Bioanalysis: The concentration of the parent compound in the plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin® to determine key pharmacokinetic parameters.
Table 2: Key Pharmacokinetic Parameters for Comparison
Parameter
Description
Importance in Comparison
Cmax
Maximum observed plasma concentration
Indicates the rate and extent of absorption.
Tmax
Time to reach Cmax
Provides information on the rate of absorption.
AUC
Area Under the plasma concentration-time Curve
Represents the total drug exposure over time.
t1/2
Half-life
The time it takes for the plasma concentration to decrease by half, indicating the rate of elimination.
CL
Clearance
The volume of plasma cleared of the drug per unit time, reflecting the efficiency of elimination.
Vd
Volume of Distribution
The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F%
Bioavailability
The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Interpreting Comparative Data: A Hypothetical Example
Let's imagine we have synthesized two derivatives of N-tert-butyl-2-chloroisonicotinamide: Derivative A and Derivative B, and compared them to the parent compound.
Table 3: Hypothetical Comparative Pharmacokinetic Data in Rats
Compound
Cmax (ng/mL)
Tmax (hr)
AUC (ng*hr/mL)
t1/2 (hr)
F%
Parent Compound
500
1
2500
3
30
Derivative A
800
0.5
4000
4
50
Derivative B
200
2
1500
8
15
Analysis and Interpretation:
Derivative A shows a significant improvement in oral bioavailability (F%) compared to the parent compound. The higher Cmax and shorter Tmax suggest faster and more complete absorption. The slightly longer half-life is also favorable. This derivative would be a strong candidate for further investigation.
Derivative B , in contrast, exhibits poorer oral absorption, as indicated by the lower Cmax, longer Tmax, and reduced bioavailability. Although it has a longer half-life, its low exposure makes it a less desirable candidate.
The ADME Pathway
Caption: The journey of a drug through the body (ADME).
Conclusion and Future Directions
While a direct, data-rich comparison of N-tert-butyl-2-chloroisonicotinamide derivatives is not currently possible based on public information, the framework provided in this guide offers a robust methodology for generating such critical data. The path to a successful drug candidate is paved with systematic, comparative studies. As research in this area progresses, it is anticipated that more comprehensive pharmacokinetic data will become available, enabling the scientific community to build a clearer understanding of the structure-pharmacokinetic relationships within this promising class of compounds. For now, the principles and protocols outlined herein serve as a guide for researchers to navigate the essential early stages of in vivo characterization, bringing the next generation of therapeutics one step closer to the clinic.
References
Due to the lack of specific comparative studies on the topic, this reference list provides sources for the general principles and methodologies of pharmacokinetic analysis.
General Principles of Pharmacology: Brunton, L. L., Knollmann, B. C., & Hilal-Dandan, R. (Eds.). (2017). Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13th Edition. McGraw-Hill Education. [Link]
Pharmacokinetics and Metabolism in Drug Design: Smith, D. A., van de Waterbeemd, H., & Walker, D. K. (Eds.). (2012). Pharmacokinetics and Metabolism in Drug Design, 3rd Edition. John Wiley & Sons. [Link]
In Vitro ADME Assays: National Center for Advancing Translational Sciences. (2021). Assay Guidance Manual. [Link]
Pharmacokinetics of Nicotinamide: Stratford, M. R., & Dennis, M. F. (1994). Pharmacokinetics and biochemistry studies on nicotinamide in the mouse. Cancer Chemotherapy and Pharmacology, 34(5), 399–404. [Link]
Pharmacokinetics of Pyridinecarboxamides (Pyrazinamide): Gumbo, T., et al. (2015). Pharmacokinetics-Pharmacodynamics of Pyrazinamide in a Novel In Vitro Model of Tuberculosis for Sterilizing Effect: a Paradigm for Faster Assessment of New Antituberculosis Drugs. Antimicrobial Agents and Chemotherapy, 59(7), 3895–3901. [Link]
Safety & Regulatory Compliance
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Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.